Telcagepant
説明
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 1 investigational indication.
structure in first source
See also: this compound Potassium (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZXLJGHVKVIE-DNVCBOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F5N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999410 | |
| Record name | Telcagepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781649-09-0 | |
| Record name | Telcagepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telcagepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telcagepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telcagepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELCAGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telcagepant as a CGRP receptor antagonist
An In-depth Technical Guide to Telcagepant: A CGRP Receptor Antagonist
Introduction
This compound (formerly MK-0974) is an orally bioavailable, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed by Merck & Co., it was one of the first in its class to reach late-stage clinical trials for the acute treatment of migraine.[1][3] this compound showed efficacy comparable to standard triptan therapies but with a potentially better cardiovascular safety profile due to its lack of vasoconstrictor activity.[4] However, its development was ultimately discontinued in 2011 due to concerns about liver toxicity, specifically the elevation of serum transaminases, observed with long-term daily dosing. This guide provides a detailed technical overview of this compound, covering its mechanism of action, pharmacological properties, clinical trial data, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting the CGRP Pathway in Migraine
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals within the trigeminovascular system. CGRP exerts its effects by binding to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
This compound functions as a competitive antagonist at the CGRP receptor. By blocking the binding of CGRP, this compound inhibits downstream signaling cascades, thereby preventing the vasodilation and pain signal transmission that contribute to migraine headaches.
Preclinical and In Vitro Pharmacology
This compound is a potent and selective antagonist of the human CGRP receptor. Its pharmacological profile has been characterized through various in vitro assays.
Data Presentation: Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human CGRP Receptor | 0.77 nM | |
| Rhesus CGRP Receptor | 1.2 nM | ||
| Canine CGRP Receptor | 1204 nM | ||
| Rat CGRP Receptor | 1192 nM | ||
| Functional Potency (IC50) | cAMP accumulation (HEK293 cells) | 2.2 nM | |
| cAMP accumulation + HS | 11 nM | ||
| Saturable Binding (KD) | SK-N-MC cell membranes | 1.9 nM | |
| Rhesus cerebellum homogenate | 1.3 nM |
Experimental Protocols
This protocol describes a typical competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the CGRP receptor.
-
Membrane Preparation:
-
Cell lines expressing the human CGRP receptor (e.g., SK-N-MC) or tissue homogenates (e.g., rhesus cerebellum) are used.
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed amount of membrane preparation (e.g., 5-20 µg protein).
-
A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
This assay measures the ability of this compound to inhibit the functional response (cAMP production) triggered by CGRP binding to its receptor.
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably co-expressing the human CLR and RAMP1 are cultured under standard conditions.
-
-
Assay Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The cells are pre-incubated with various concentrations of this compound for a defined period.
-
Cells are then stimulated with a fixed concentration of human α-CGRP (the agonist) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement:
-
The intracellular concentration of cAMP is measured using a commercially available kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP level against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the CGRP-induced cAMP response, is calculated from this curve.
-
Clinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in healthy adults. It is characterized by rapid absorption and a relatively short half-life.
Data Presentation: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Value | Reference |
| Time to Max. Concentration (Tmax) | ~1.0 - 2.0 hours | |
| Terminal Half-life (t1/2) | ~4 - 7 hours | |
| Steady State (Twice-daily dosing) | Achieved in ~3-4 days | |
| Accumulation Ratio | ~2 | |
| Pharmacokinetics | Greater than dose-proportional increase in exposure with oral administration. |
Clinical Efficacy
This compound's efficacy in the acute treatment of migraine was established in several large Phase III clinical trials.
Data Presentation: Phase III Efficacy Data (2 hours post-dose)
| Endpoint | This compound 150 mg | This compound 300 mg | Zolmitriptan 5 mg | Placebo | Reference |
| Pain Freedom | - | 27% | - | 10% | |
| Pain Relief | 54% | 55% | - | 28-33% | |
| Absence of Photophobia | - | 51% | - | 29% | |
| Absence of Phonophobia | - | 58% | - | 37% | |
| Absence of Nausea | - | 65% | - | 55% |
Note: Data compiled from a large Phase III trial comparing this compound to zolmitriptan and placebo. Another study confirmed the efficacy of 150 mg and 300 mg doses against placebo.
Experimental Protocols
This describes a typical design for a Phase III trial evaluating a drug for acute migraine treatment, based on the this compound studies.
-
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, often with an active comparator (e.g., a triptan).
-
Population: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.
-
Randomization: Patients are randomly assigned to receive one of the study treatments (e.g., this compound 150 mg, this compound 300 mg, zolmitriptan 5 mg, or placebo).
-
-
Treatment Protocol:
-
Patients are instructed to treat a single migraine attack of moderate or severe pain intensity.
-
Study medication is often packaged using a double-dummy or triple-dummy design to maintain blinding when active drugs or different doses have distinct appearances.
-
-
Endpoints and Assessments:
-
Co-Primary Endpoints (assessed at 2 hours post-dose):
-
Pain Freedom: Reduction of headache pain from moderate/severe to none.
-
Pain Relief: Reduction of headache pain from moderate/severe to mild or none.
-
Absence of Photophobia.
-
Absence of Phonophobia.
-
Absence of Nausea.
-
-
Key Secondary Endpoint: Sustained pain freedom from 2 to 24 hours post-dose.
-
Data Collection: Patients record their symptoms and pain levels in a diary at specified time points.
-
-
Statistical Analysis:
-
The proportion of patients in each treatment group meeting the primary endpoints is compared using appropriate statistical methods (e.g., logistic regression).
-
P-values are calculated to determine if the differences between the investigational drug and placebo are statistically significant.
-
Safety Profile and Discontinuation
In single-dose or intermittent-use studies for acute migraine, this compound was generally well-tolerated, with an adverse event profile similar to placebo and more favorable than triptans.
Data Presentation: Adverse Events in Acute Treatment Trial
| Treatment Group | Percentage of Patients with Adverse Events | Reference |
| This compound 150 mg | 31% | |
| This compound 300 mg | 37% | |
| Zolmitriptan 5 mg | 51% | |
| Placebo | 32% |
However, the development program was halted due to findings of liver toxicity in a trial evaluating this compound for migraine prophylaxis, which involved twice-daily dosing for three months.
Data Presentation: Liver Enzyme Elevations in Prophylaxis Trial
| Finding | Details | Reference |
| ALT Elevations | Significant elevations in alanine transaminase (ALT) were observed in a subset of patients. | |
| Incidence | 11 out of 660 randomized participants showed ALT increases. | |
| Clinical Action | The Phase IIa prophylaxis trial was stopped in March 2009. | |
| Final Decision | All development of this compound was discontinued by Merck in July 2011 after a review of all clinical data, including a six-month Phase III study. |
Mechanistic studies and quantitative systems toxicology modeling later suggested that this compound's potential for hepatotoxicity might be related to the formation of reactive metabolites, mitochondrial dysfunction, and/or inhibition of bile salt homeostasis.
Conclusion
This compound was a pioneering CGRP receptor antagonist that successfully demonstrated the viability of this new mechanism for the acute treatment of migraine. Its clinical efficacy was comparable to that of triptans, but with a notable absence of vasoconstrictor effects, offering a potential advantage for patients with cardiovascular risk factors. Despite its promising efficacy, the signal of liver toxicity observed with chronic daily dosing raised significant safety concerns that ultimately led to the discontinuation of its development. The experience with this compound provided invaluable lessons that guided the development of the next generation of CGRP antagonists, focusing on mitigating the risk of drug-induced liver injury and ultimately leading to the successful launch of several drugs in this class.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CGRP antagonist this compound will be discontinued – Kiel Pain Clinic [schmerzklinik.de]
- 4. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Telcagepant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telcagepant (MK-0974) is a potent, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, which was investigated for the acute treatment of migraine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, stereoselective synthetic route for this compound. The mechanism of action, involving the blockade of CGRP-mediated signaling, is also discussed. Quantitative data on its binding affinity, in vitro potency, pharmacokinetic profile, and clinical efficacy are summarized. Detailed experimental protocols for key assays and illustrative diagrams of its synthesis and mechanism are provided to support further research and development in the field of CGRP receptor antagonists.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(3R,6S)-6-(2,3-Difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]-4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxamide.[2] Its structure comprises a central piperidine core linking a substituted azepanone (caprolactam) moiety and an imidazopyridinone group. The presence of two stereocenters in the caprolactam ring at the C3 and C6 positions is critical for its biological activity.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[(3R,6S)-6-(2,3-Difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]-4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxamide | [2] |
| Synonyms | MK-0974, MK0974 | [3] |
| CAS Number | 781649-09-0 | |
| Molecular Formula | C₂₆H₂₇F₅N₆O₃ | |
| Molecular Weight | 566.53 g/mol | |
| Appearance | Solid, light yellow to yellow |
Asymmetric Synthesis of this compound
The manufacturing synthesis of this compound is a notable example of modern industrial organic chemistry, featuring a highly efficient and stereoselective route. The strategy is based on the convergent coupling of two key building blocks: the chiral caprolactam amine 2 and the piperidine isocyanate precursor 3 . A landmark achievement in this synthesis is the industrial-scale application of iminium organocatalysis to establish the critical C-6 stereocenter of the caprolactam core.
The overall synthesis isolates only three intermediates, achieving a high overall yield of up to 27% without the need for chromatographic purification, making it a cost-effective and environmentally responsible process.
Key Stages of the Synthesis:
-
Organocatalytic Conjugate Addition: The synthesis commences with an asymmetric Michael addition of nitromethane to 2,3-difluorocinnamaldehyde. This key step utilizes a prolinol-derived organocatalyst with a dual acid cocatalyst system (pivalic acid and boric acid) in aqueous THF to establish the C-6 stereogenicity in over 95% enantiomeric excess (ee). This approach avoids the formation of acetal byproducts often seen with alcohol solvents.
-
Doebner-Knoevenagel Condensation: The resulting nitroaldehyde undergoes a highly efficient condensation with 2-acetamidomalonic acid, catalyzed by pyrrolidine. This reaction constructs the C3-C4 bond and introduces the necessary functionality for the subsequent cyclization.
-
Reductive Cyclization and Stereocontrol: The nitro group is then reduced via hydrogenation using a palladium catalyst (Pd(OH)₂-C). A crucial discovery was the addition of lithium chloride (LiCl) to suppress the formation of desfluoro impurities to less than 0.2%. The reduction is followed by in-situ esterification.
-
Lactamization and Dynamic Epimerization: The caprolactam ring is formed efficiently using pivaloyl chloride (t-BuCOCl) as an activating agent. This is followed by a dynamic epimerization and crystallization process that selectively yields the desired (3R, 6S) diastereomer of the caprolactam acetamide.
-
Final Coupling: The acetamide group of the caprolactam intermediate is hydrolyzed, and the resulting amine is coupled with the piperidine fragment to form the final this compound molecule.
Synthesis Diagram
Mechanism of Action: CGRP Receptor Antagonism
Migraine pathophysiology is closely linked to the calcitonin gene-related peptide (CGRP), a neuropeptide that is elevated during migraine attacks. CGRP mediates its effects, including potent vasodilation and pain signal transmission, through its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it blocks CGRP from binding and initiating downstream signaling cascades. A primary signaling pathway activated by CGRP is the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound potently inhibits this CGRP-stimulated cAMP production.
Quantitative Data
Table 2: In Vitro Activity of this compound
| Parameter | Species/System | Value (nM) | Reference(s) |
| Binding Affinity (Kᵢ) | Human CGRP Receptor | 0.77 | |
| Rhesus CGRP Receptor | 1.2 | ||
| Canine CGRP Receptor | 1204 | ||
| Rat CGRP Receptor | 1192 | ||
| Functional Potency (IC₅₀) | Inhibition of CGRP-stimulated cAMP response in HEK293 cells expressing human CGRP receptor | 2.2 | |
| (in presence of 50% human serum) | 11.0 | ||
| Dissociation Constant (KD) | SK-N-MC cell membranes | 1.9 | |
| Rhesus cerebellum homogenate | 1.3 |
Table 3: Pharmacokinetic Properties of this compound in Healthy Adults
| Parameter | Route | Dose Range | Value | Reference(s) |
| Time to Max. Concentration (Tₘₐₓ) | Oral | 50 - 600 mg | ~1.0 - 2.0 hours | |
| Terminal Half-life (t₁/₂) | Oral | 50 - 600 mg | ~4 - 7 hours | |
| IV | 5 - 250 mg | ~8 - 9 hours | ||
| Bioavailability | Oral | N/A | Non-linear, greater than dose-proportional increase in exposure |
Table 4: Phase III Clinical Efficacy in Acute Migraine Treatment (2 Hours Post-Dose)
| Endpoint | This compound 300 mg | Zolmitriptan 5 mg | Placebo | Reference(s) |
| Pain Freedom | 27% | 31% | 10% | |
| Pain Relief | 55% | 56% | 28% | |
| Absence of Phonophobia | 58% | 55% | 37% | |
| Absence of Photophobia | 51% | 50% | 29% | |
| Absence of Nausea | 65% | 71% | 55% | |
| Adverse Events Rate | 37% | 51% | 32% |
Experimental Protocols
CGRP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the CGRP receptor.
Workflow Diagram
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a source rich in CGRP receptors, such as human neuroblastoma SK-N-MC cells or HEK293 cells stably transfected with the human CLR and RAMP1.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.2% BSA, and protease inhibitors) is used.
-
Incubation: In a microplate, the cell membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) and varying concentrations of the test compound (this compound).
-
Controls:
-
Total Binding: Membranes + Radioligand (no test compound).
-
Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled CGRP to saturate the receptors.
-
-
Equilibration: The mixture is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
CGRP-Stimulated cAMP Functional Assay
This protocol measures the ability of a compound to antagonize the CGRP-induced production of cyclic AMP (cAMP) in whole cells, determining its functional potency (IC₅₀).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to near confluency.
-
Cell Plating: Cells are harvested and plated into 96- or 384-well plates and allowed to adhere overnight.
-
Pre-incubation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Varying concentrations of the antagonist (this compound) are added, and the cells are pre-incubated for a defined period (e.g., 30 minutes).
-
Stimulation: An agonist solution containing a fixed concentration of human α-CGRP (typically at its EC₈₀ concentration) is added to the wells. A control group receives only the vehicle. The cells are then incubated for a further period (e.g., 5-15 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The amount of cAMP produced is quantified. The results are plotted as percent stimulation (relative to CGRP alone) versus the log concentration of the antagonist. The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the CGRP-stimulated response, is determined using a sigmoidal dose-response curve fit.
Conclusion
This compound represents a significant milestone in the development of non-triptan, mechanism-based therapies for migraine. Its chemical structure is intricately designed for high-affinity and selective antagonism of the CGRP receptor. The asymmetric synthesis developed for its manufacture is a showcase of innovative and practical process chemistry, particularly in its pioneering use of large-scale organocatalysis. While the clinical development of this compound was discontinued due to findings of liver enzyme elevations with chronic dosing, the extensive research into its synthesis, pharmacology, and clinical efficacy has been foundational for the successful development of the next generation of "gepant" CGRP antagonists. This guide provides core technical information to aid researchers and professionals in the ongoing exploration of this important therapeutic target.
References
- 1. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]
Telcagepant's Interaction with CGRP Receptors: A Deep Dive into Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of telcagepant, a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This compound was a front-runner in the development of small molecule CGRP antagonists, known as 'gepants', for the acute treatment of migraine. Understanding its interaction with the CGRP receptor is crucial for the ongoing development of novel migraine therapeutics.[1][2][3]
Quantitative Binding Affinity of this compound
This compound exhibits high affinity for the human and rhesus CGRP receptors, with significantly lower affinity for the receptors in other species such as rat and dog. This species-specific affinity has been a critical factor in its preclinical development. The binding affinity of this compound has been determined using various in vitro assays, primarily radioligand binding assays and functional assays measuring the inhibition of CGRP-stimulated cAMP production.
Table 1: this compound Binding Affinity (Ki) at CGRP Receptors
| Species | Receptor/Tissue | Assay Type | Kᵢ (nM) | Reference |
| Human | Recombinant CGRP Receptor | Radioligand Binding | 0.77 | [4] |
| Human | SK-N-MC cell membranes | Radioligand Binding | 4.6 | |
| Rhesus | Recombinant CGRP Receptor | Radioligand Binding | 1.2 | [4] |
| Canine | CGRP Receptor | Radioligand Binding | 1204 | |
| Rat | CGRP Receptor | Radioligand Binding | 1192 |
Table 2: this compound Functional Antagonism (IC₅₀) at CGRP Receptors
| Species | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Human | HEK293 cells expressing CGRP receptor | cAMP Functional Assay | 2.2 |
Binding Kinetics of this compound
While extensive data is available on the equilibrium binding affinity of this compound, specific kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and residence time are not widely reported in publicly available literature. However, molecular dynamics simulations suggest that this compound exhibits a "fast-on" binding characteristic. This is attributed to the binding site being readily accessible from the bulk solvent without significant hindrances, suggesting that the desolvation of the binding pocket is not a rate-limiting step.
Further research utilizing techniques like surface plasmon resonance (SPR) would be necessary to precisely quantify the kinetic parameters of this compound's interaction with the CGRP receptor.
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to characterize the binding and functional activity of this compound at the CGRP receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CGRP receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the CGRP receptor (e.g., HEK293 or SK-N-MC cells) or tissue homogenates (e.g., rhesus cerebellum).
-
Radioligand: A high-affinity radiolabeled CGRP receptor ligand (e.g., [¹²⁵I]-CGRP).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂ and protease inhibitors).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Protocol:
-
Membrane Preparation: Culture cells expressing the CGRP receptor and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled CGRP receptor antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
CGRP-Stimulated cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by CGRP, providing a measure of its functional antagonism (IC₅₀).
Materials:
-
Cell Line: A cell line stably expressing the human CGRP receptor and capable of producing cAMP in response to Gαs activation (e.g., HEK293 cells).
-
CGRP: Human α-CGRP.
-
Test Compound: this compound at various concentrations.
-
Cell Culture Medium and Reagents: Standard cell culture medium, fetal bovine serum, and supplements.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or luminescence-based).
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
Protocol:
-
Cell Culture: Plate the CGRP receptor-expressing cells in a 96-well plate and grow them to a suitable confluency.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound in a serum-free medium for a specific duration.
-
Stimulation: Add a fixed concentration of CGRP (typically the EC₅₀ or EC₈₀ for cAMP production) to the wells and incubate for a short period to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.
Visualizations of Pathways and Processes
CGRP Receptor Signaling Pathway
The CGRP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, it has also been shown to couple to Gαi/o and Gαq proteins, leading to the modulation of other downstream signaling pathways.
Caption: CGRP Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the affinity of a test compound like this compound.
Caption: Radioligand Binding Assay Workflow.
This compound's Antagonistic Mechanism
This compound acts as a competitive antagonist at the CGRP receptor. This means it binds to the same site as the endogenous ligand, CGRP, and thereby blocks its ability to activate the receptor and initiate downstream signaling.
References
- 1. Single- and multiple-dose pharmacokinetics and tolerability of this compound, an oral calcitonin gene-related peptide receptor antagonist, in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Rise and Fall of Telcagepant: A Technical History of a CGRP Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Telcagepant (formerly MK-0974) was a potent, orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed by Merck & Co. for the acute treatment and prevention of migraine.[1] The discovery of this compound was a landmark in migraine research, providing clinical proof-of-concept for the CGRP receptor as a viable non-vasoconstrictive target for migraine therapy.[2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its preclinical characterization to the clinical trial findings that ultimately led to the discontinuation of its development.
Discovery and Preclinical Development
The development of this compound was the culmination of a research program at Merck aimed at identifying potent and selective oral CGRP receptor antagonists.[3] This effort was built upon the growing body of evidence implicating CGRP in the pathophysiology of migraine.[4]
In Vitro Pharmacology
This compound demonstrated high affinity and potent antagonism of the human CGRP receptor. In vitro studies were crucial in establishing its pharmacological profile.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |
| Binding Affinity (Ki) | Human | SK-N-MC cell membranes | 0.77 nM | [5] |
| Rhesus | Cerebellum homogenate | 1.2 nM | ||
| Canine | Not specified | 1204 nM | ||
| Rat | Not specified | 1192 nM | ||
| Functional Antagonism (IC50) | Human | HEK293 cells expressing human CGRP receptor | 2.2 nM | |
| Saturable Binding (KD) | Human | SK-N-MC membranes | 1.9 nM | |
| Rhesus | Cerebellum homogenate | 1.3 nM |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models were conducted to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies revealed species-dependent non-linear pharmacokinetics.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Bioavailability | Clearance | Key Findings | Reference(s) |
| Rat | Oral | 15-100 mg/kg | Near dose-proportional AUC | Slower intestinal metabolism than monkeys | Intestinal first-pass metabolism contributes to PK profile. | |
| Monkey | IV | 0.5-10 mg/kg | - | 14-20 ml/min/kg | Linear pharmacokinetics. | |
| Oral | 5-30 mg/kg | 6% | - | 15-fold over dose-proportional AUC increase. Significant intestinal first-pass metabolism by CYP3A. |
Experimental Protocols
Radioligand Binding Assay for CGRP Receptor Affinity (SK-N-MC Cells)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CGRP receptor.
-
Membrane Preparation:
-
Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor, are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 200-250 µL.
-
To each well, add:
-
Membrane preparation (typically 20-30 µg of protein).
-
A fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled CGRP) from the total binding.
-
The data are fitted to a one-site competition model to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
CGRP-Induced cAMP Accumulation Functional Assay (HEK293 Cells)
This protocol outlines a functional assay to measure the ability of a compound to antagonize CGRP-induced cyclic adenosine monophosphate (cAMP) production.
-
Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor (the calcitonin receptor-like receptor, CLR, and receptor activity-modifying protein 1, RAMP1) are used.
-
Cells are seeded into 96-well plates and cultured until they reach a suitable confluency.
-
-
Antagonist Pre-incubation:
-
The culture medium is removed, and cells are washed with a buffer.
-
Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
A fixed concentration of α-CGRP (e.g., 0.3 nM) is added to the wells to stimulate cAMP production.
-
The incubation continues for a short period (e.g., 5-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout, or a luciferase-based reporter assay).
-
-
Data Analysis:
-
The concentration-response curve for the antagonist is plotted.
-
The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP response, is determined.
-
Clinical Development
This compound progressed through a comprehensive clinical development program, demonstrating efficacy in the acute treatment of migraine.
Clinical Efficacy
Phase II and III clinical trials consistently showed that this compound was superior to placebo and comparable in efficacy to triptans for the acute treatment of migraine.
Table 3: Efficacy of this compound in a Phase III Clinical Trial (NCT00442936)
| Endpoint (at 2 hours post-dose) | This compound 150 mg (n=333) | This compound 300 mg (n=354) | Zolmitriptan 5 mg (n=345) | Placebo (n=348) |
| Pain Freedom | - | 27% | - | 10% |
| Pain Relief | - | 55% | - | 28% |
| Absence of Phonophobia | - | 58% | - | 37% |
| Absence of Photophobia | - | 51% | - | 29% |
| Absence of Nausea | - | 65% | - | 55% |
| Data from Ho et al., 2008. |
Clinical Pharmacokinetics in Humans
In healthy adult subjects, this compound was rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 to 1.5 hours and a terminal half-life of about 6 hours. Oral administration resulted in greater than dose-proportional increases in exposure.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Tmax (oral) | ~1-1.5 hours | |
| Terminal Half-life (oral) | ~6 hours | |
| Dose Proportionality (oral) | Greater than dose-proportional increase in AUC |
Discontinuation of Development: The Challenge of Hepatotoxicity
Despite its promising efficacy, the development of this compound was halted due to concerns about liver toxicity. In a Phase IIa trial for migraine prophylaxis, where this compound was administered daily, a number of patients experienced significant elevations in serum transaminases. A memo to study locations indicated that alanine transaminase (ALT) levels were elevated in 11 out of 660 randomized participants. In July 2011, Merck officially announced the discontinuation of the this compound development program.
Mechanistic studies suggested that the hepatotoxicity of this compound might be due to a combination of factors, including the inhibition of the mitochondrial electron transport chain and bile acid transporters.
Table 5: Liver Enzyme Elevations in a Migraine Prophylaxis Trial
| Finding | Details | Reference(s) |
| Elevated ALT Levels | 11 out of 660 randomized participants in a double-blinded study. | |
| Trial Termination | The Phase IIa prophylaxis trial was stopped on March 26, 2009. | |
| Development Discontinuation | Officially announced by Merck in July 2011. |
Visualizations
CGRP Signaling Pathway
Caption: CGRP signaling pathway and the mechanism of action of this compound.
This compound Drug Discovery and Development Workflow
Caption: The discovery and development workflow of this compound.
Logical Relationship of this compound's Discontinuation
Caption: Logical flow leading to the discontinuation of this compound.
Conclusion
The story of this compound is a salient case study in modern drug development. It successfully validated the CGRP receptor as a non-vasoconstrictive target for migraine, paving the way for a new class of therapeutics. The preclinical and early clinical data were highly promising, demonstrating potent CGRP antagonism and clinical efficacy comparable to the standard of care. However, the unforeseen hepatotoxicity observed with chronic daily dosing during the prophylaxis trial underscored the critical importance of long-term safety evaluation. While this compound itself did not reach the market, the knowledge gained from its development has been invaluable, informing the successful development of second-generation CGRP receptor antagonists with improved safety profiles. The journey of this compound highlights both the potential of targeted drug discovery and the unpredictable challenges that can arise on the path to a new medicine.
References
- 1. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Migraine therapeutics differentially modulate the CGRP pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Preclinical Studies of Telcagepant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the preclinical studies conducted on telcagepant (MK-0974), a potent, orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist. This compound was developed for the acute treatment of migraine and represented a significant advancement in the understanding of migraine pathophysiology. Although its clinical development was discontinued due to idiosyncratic liver toxicity observed in a subset of patients in long-term prophylactic trials, the extensive preclinical data generated for this compound remain highly valuable for the ongoing development of CGRP-targeting therapeutics.[1][2] This document summarizes key preclinical findings in pharmacology, pharmacokinetics, and toxicology to serve as a detailed resource for professionals in the field.
Preclinical Pharmacology
This compound is a competitive antagonist of the CGRP receptor.[3] Its mechanism of action involves blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission, key events in the pathophysiology of migraine.[4][5]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was extensively characterized to determine its affinity and functional antagonism at the CGRP receptor across various species.
Radioligand binding assays were employed to determine the binding affinity (Ki) of this compound for the CGRP receptor in membranes from various tissues and cell lines expressing the receptor.
Table 1: In Vitro Binding Affinity of this compound for the CGRP Receptor
| Species/Cell Line | Receptor Source | Radioligand | Ki (nM) | Reference |
| Human | SK-N-MC cells | [¹²⁵I]-hCGRP | 0.77 | Medchemexpress |
| Rhesus Monkey | Cerebellum | [¹²⁵I]-hCGRP | 1.2 | Medchemexpress |
| Canine | - | - | 1204 | Medchemexpress |
| Rat | - | - | 1192 | Medchemexpress |
Experimental Protocol: Radioligand Competition Binding Assay
A standard radioligand competition binding assay protocol was utilized to determine the Ki of this compound.
-
Membrane Preparation: Membranes were prepared from cells or tissues expressing the CGRP receptor. Cells were harvested and homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet was washed and resuspended in an appropriate assay buffer. Protein concentration was determined using a standard protein assay.
-
Assay Conditions: The assay was typically performed in a 96-well plate format. A fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP) was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture was incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays were conducted to assess the ability of this compound to antagonize CGRP-induced intracellular signaling, typically by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.
Table 2: In Vitro Functional Activity of this compound
| Cell Line | Agonist | Assay Endpoint | IC50 (nM) | Reference |
| HEK293 cells expressing human CGRP receptor | human α-CGRP | cAMP accumulation | 2.2 | Medchemexpress |
| Vascular smooth muscle cells (hRAMP1 mice) | CGRP | CGRP receptor activity | 160 | Medchemexpress |
Experimental Protocol: cAMP Functional Assay
A common method to assess the functional antagonism of this compound is a cAMP accumulation assay.
-
Cell Culture: A suitable cell line stably or transiently expressing the human CGRP receptor (e.g., HEK293 cells) was cultured under standard conditions.
-
Assay Procedure: Cells were seeded into 96-well plates and allowed to adhere. On the day of the assay, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Following pre-incubation, cells were stimulated with a fixed concentration of a CGRP agonist (e.g., human α-CGRP) to induce cAMP production.
-
Cell Lysis and Detection: After agonist stimulation, the cells were lysed, and the intracellular cAMP concentration was measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.
-
Data Analysis: The concentration-response curves for this compound's inhibition of CGRP-stimulated cAMP production were plotted, and the IC50 value was determined using non-linear regression.
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in animal models designed to assess its ability to block CGRP-mediated physiological responses relevant to migraine.
A key preclinical model used to evaluate the in vivo activity of CGRP receptor antagonists is the capsaicin-induced dermal vasodilation model in rhesus monkeys. Topical application of capsaicin activates sensory nerves to release CGRP, leading to localized vasodilation, which can be quantified by measuring changes in dermal blood flow.
Table 3: In Vivo Pharmacodynamic Effect of this compound in Rhesus Monkeys
| Model | Endpoint | Route of Administration | Dose/Concentration | Effect | Reference |
| Capsaicin-induced dermal vasodilation | Inhibition of increased dermal blood flow | Intravenous | - | EC90 = 994 nM | PubMed Central |
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation in Rhesus Monkeys
-
Animal Model: The study was conducted in anesthetized rhesus monkeys.
-
Drug Administration: this compound or vehicle was administered intravenously.
-
Capsaicin Application: A solution of capsaicin was applied topically to a defined area on the forearm of the monkey to induce neurogenic vasodilation.
-
Measurement of Dermal Blood Flow: Dermal blood flow was measured using laser Doppler imaging before and after capsaicin application at various time points following drug administration.
-
Data Analysis: The change in dermal blood flow in response to capsaicin was quantified, and the inhibitory effect of this compound was determined. The plasma concentration of this compound was also measured at corresponding time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and calculate parameters such as the EC90 (the plasma concentration required to produce 90% of the maximal inhibitory effect).
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound were investigated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Rat | Oral | - | - | - | - | 1.6 | 20 | 9.4 | PMC |
| Dog | Oral | - | - | - | - | - | 35 | 17 | PMC |
| Monkey | IV | 0.5-10 | - | - | Linear | - | - | 14-20 | PubMed |
| Monkey | Oral | 5-30 | - | - | 15-fold over dose-proportional | - | 6 | - | PubMed |
Note: Specific dose and corresponding Cmax and AUC values were not consistently reported in a consolidated format in the publicly available literature.
Absorption and Bioavailability
This compound exhibited oral bioavailability in rats (20%) and dogs (35%). However, in monkeys, the oral bioavailability was low at 6%, and the oral area under the plasma concentration-time curve (AUC) increased in a greater than dose-proportional manner, suggesting saturation of first-pass metabolism.
Metabolism
Studies in monkey intestinal microsomes indicated that this compound undergoes significant oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system. Intestinal first-pass metabolism was identified as a major contributor to the low oral bioavailability observed in monkeys.
Preclinical Toxicology
The development of this compound was halted due to findings of liver enzyme elevations in participants in a long-term prophylactic clinical trial. Interestingly, conventional preclinical toxicology studies in animals did not predict this hepatotoxicity. This led to further mechanistic in vitro toxicology studies to investigate the potential causes.
General Toxicology
Standard nonclinical animal toxicology studies in at least two species did not reveal any significant liver safety liabilities for this compound.
Mechanistic Toxicology
Subsequent in vitro studies were conducted to explore the mechanisms underlying the observed clinical hepatotoxicity. These investigations focused on potential mitochondrial toxicity and inhibition of bile acid transporters.
-
Mitochondrial Toxicity: Experiments in HepG2 cells using a glucose/galactose shift model did not initially raise concerns about mitochondrial toxicity.
-
Bile Acid Transporter Inhibition: Further investigations using quantitative systems toxicology (QST) modeling suggested that the hepatotoxicity of this compound was likely driven by a combination of bile acid accumulation due to transporter inhibition and inhibition of the mitochondrial electron transport chain. This dual-hit mechanism was not observed with next-generation gepants that have demonstrated a better liver safety profile.
Experimental Protocol: In Vitro Mechanistic Toxicology Assays
-
Cell-Based Assays: Human-derived liver cells (e.g., HepG2, primary human hepatocytes) were used.
-
Mitochondrial Function Assessment: Assays to measure mitochondrial respiration (e.g., oxygen consumption rate using Seahorse technology) and mitochondrial membrane potential were employed.
-
Bile Salt Export Pump (BSEP) Inhibition Assays: Vesicular transport assays using membrane vesicles expressing BSEP were utilized to assess the inhibitory potential of this compound on bile acid transport.
-
Quantitative Systems Toxicology (QST) Modeling: In vitro data on bile acid transporter inhibition, mitochondrial dysfunction, and oxidative stress potential, along with physiologically-based pharmacokinetic (PBPK) modeling to estimate liver exposure, were integrated into a QST model (e.g., DILIsym) to simulate the potential for drug-induced liver injury in a virtual patient population.
Visualizations
CGRP Signaling Pathway and this compound's Mechanism of Action
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Capsaicin-Induced Dermal Vasodilation Model
Caption: Workflow for the capsaicin-induced dermal vasodilation model.
Conclusion
The preclinical development of this compound provided a wealth of knowledge regarding the role of CGRP in migraine and established a framework for the evaluation of subsequent CGRP receptor antagonists. Its high affinity and potent functional antagonism at the CGRP receptor, coupled with in vivo efficacy in a relevant pharmacodynamic model, validated the therapeutic potential of this mechanism. The challenges encountered with hepatotoxicity, which were not predicted by standard preclinical models, have underscored the importance of developing and utilizing more sophisticated in vitro mechanistic toxicology and in silico modeling approaches in drug development. The data and methodologies from the this compound program continue to be a valuable reference for the development of safer and more effective treatments for migraine.
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 4. Possible sites of action of the new calcitonin gene-related peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Telcagepant
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the asymmetric synthesis of telcagepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. The synthesis features an efficient, organocatalyzed approach to establishing the key stereochemistry. Additionally, the underlying mechanism of action of this compound is illustrated through a diagram of the CGRP signaling pathway. This protocol is intended for laboratory-scale synthesis and is based on methodologies reported in peer-reviewed scientific literature.
Introduction
This compound (formerly MK-0974) is a small molecule, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and transmission of pain signals.[4][5] this compound functions by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain.
The synthesis of this compound has been a subject of significant research, with a focus on developing an efficient and highly stereoselective process. The protocol detailed below is based on a manufacturing process that utilizes organocatalysis to set the crucial C-6 stereocenter of the caprolactam core. This approach is noted for its high efficiency, cost-effectiveness, and environmental responsibility, achieving a high purity and enantiomeric excess of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the asymmetric synthesis of this compound.
| Parameter | Value | Reference |
| Overall Yield | Up to 27% | |
| Final Product Purity | > 99.8% | |
| Enantiomeric Excess (ee) | > 99.9% | |
| Number of Isolated Intermediates | 3 | |
| Key Stereochemistry Control | > 95% ee (organocatalytic step) |
Experimental Protocols
This section outlines the multi-step synthesis of this compound, focusing on the highly efficient asymmetric synthesis of the caprolactam component followed by the final coupling reaction.
Asymmetric Synthesis of the Caprolactam Intermediate
The synthesis of the key caprolactam intermediate involves three main stages: an organocatalytic conjugate addition, a Doebner-Knoevenagel condensation, and a hydrogenation/lactamization sequence.
Step 1: Iminium Organocatalyzed Conjugate Addition of Nitromethane
This crucial step establishes the C-6 stereogenicity of the caprolactam ring.
-
Reaction: An α,β-unsaturated aldehyde is reacted with nitromethane in the presence of a chiral organocatalyst and a dual acid cocatalyst system.
-
Reagents and Conditions:
-
Substrate: α,β-unsaturated aldehyde (e.g., a cinnamaldehyde derivative)
-
Reagent: Nitromethane
-
Catalyst: A proline-derived organocatalyst
-
Cocatalysts: A dual acid system (e.g., a combination of a carboxylic acid and a Lewis acid) is employed to balance reaction efficiency and product stability.
-
Solvent: A suitable organic solvent (e.g., THF).
-
Temperature: The reaction is typically run at or below room temperature to ensure high enantioselectivity.
-
-
Procedure:
-
To a solution of the α,β-unsaturated aldehyde in the chosen solvent, add the organocatalyst and the cocatalysts.
-
Cool the mixture to the desired temperature.
-
Add nitromethane dropwise to the reaction mixture.
-
Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture by quenching, extraction, and purification to yield the desired nitroaldehyde with high enantiomeric excess (>95% ee).
-
Step 2: Doebner-Knoevenagel Condensation
This step constructs the C3-C4 bond of the caprolactam precursor.
-
Reaction: The nitroaldehyde obtained from the previous step is condensed with an acetamidomalonic acid derivative.
-
Reagents and Conditions:
-
Substrate: The chiral nitroaldehyde.
-
Reagent: 2-Acetamidomalonic acid.
-
Catalyst: Pyrrolidine (approximately 35 mol %).
-
Solvent: A suitable organic solvent.
-
Temperature: The reaction is performed under mild conditions.
-
-
Procedure:
-
Dissolve the nitroaldehyde and 2-acetamidomalonic acid in the solvent.
-
Add the pyrrolidine catalyst to the mixture.
-
Stir the reaction at room temperature until the condensation is complete.
-
The resulting enamine product is typically isolated as a salt (e.g., tributylamine salt) in high yield (e.g., 91%).
-
Step 3: Hydrogenation and Lactamization
This final sequence forms the caprolactam ring.
-
Reaction: The enamine intermediate is hydrogenated to reduce the nitro group and the double bond, followed by cyclization to form the lactam.
-
Reagents and Conditions:
-
Substrate: The enamine product from the Doebner-Knoevenagel condensation.
-
Hydrogenation Catalyst: A suitable hydrogenation catalyst (e.g., Palladium on barium sulfate).
-
Lactamization Activating Reagent: Pivaloyl chloride (t-BuCOCl).
-
Solvent: A suitable organic solvent.
-
-
Procedure:
-
The enamine is subjected to hydrogenation to reduce the nitro group to an amine and saturate the double bond. A specific protocol to suppress the formation of desfluoro impurities should be employed, potentially by conducting the reaction in the presence of a salt like LiCl.
-
Following hydrogenation, the resulting amino acid is activated with pivaloyl chloride.
-
The activated intermediate undergoes intramolecular cyclization to form the caprolactam ring.
-
A dynamic epimerization-crystallization process is employed to isolate the desired caprolactam acetamide with the correct C3 (R) and C6 (S) configuration.
-
Final Assembly of this compound
The final step involves the coupling of the synthesized caprolactam intermediate with the second heterocyclic component, a substituted piperidine.
-
Reaction: Amide bond formation between the caprolactam and the piperidine fragment.
-
Reagents and Conditions:
-
Substrates: The synthesized caprolactam and the substituted piperidine.
-
Coupling Reagents: Standard peptide coupling reagents.
-
Solvent: A suitable aprotic solvent (e.g., DMF or DCM).
-
-
Procedure:
-
The specific details of this coupling reaction are proprietary and less detailed in the public literature. However, it would typically involve the activation of the carboxylic acid on one fragment and reaction with the amine on the other.
-
After the coupling reaction is complete, the crude product is purified, likely through crystallization, to yield this compound with high purity (>99.8%).
-
Visualizations
This compound Synthesis Workflow
References
Application Notes and Protocols: In-Vitro Functional Assays Using Telcagepant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telcagepant (MK-0974) is a potent, orally bioavailable, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3][4][5] It is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are key events in migraine attacks. This compound exerts its therapeutic effect by blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade.
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a single transmembrane domain accessory protein called receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor by its ligand primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
These application notes provide detailed protocols for utilizing this compound in in-vitro CGRP functional assays, specifically focusing on competitive radioligand binding assays and cAMP accumulation assays. These assays are fundamental for characterizing the pharmacological properties of CGRP receptor antagonists like this compound.
Data Presentation
Table 1: Binding Affinity of this compound for CGRP Receptors
| Species | Receptor | Preparation | Radioligand | Ki (nM) |
| Human | CGRP | SK-N-MC cell membranes | [125I]adrenomedullin | 0.78 |
| Human | CGRP | HEK293 cells expressing CLR/RAMP1 | Not Specified | 0.77 |
| Rhesus | CGRP | Cerebellum homogenate | Not Specified | 1.2 |
| Canine | CGRP | Not Specified | Not Specified | 1204 |
| Rat | CGRP | Not Specified | Not Specified | 1192 |
Source: Bioorg Med Chem Lett (2011) 21: 6705-6708, MedchemExpress.com
Table 2: Functional Inhibitory Potency of this compound
| Cell Line | Assay Type | Agonist | IC50 (nM) |
| HEK293 cells expressing human CGRP receptor | cAMP accumulation | human α-CGRP | 2.2 |
Source: Bioorg Med Chem Lett (2011) 21: 6705-6708
Signaling Pathway
The binding of CGRP to its receptor (CLR/RAMP1) activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in various cellular responses, including vasodilation. This compound acts as a competitive antagonist, blocking CGRP from binding to the receptor and thereby preventing this signaling cascade.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines endogenously expressing the CGRP receptor (e.g., SK-N-MC) or from cells transiently or stably transfected with human CLR and RAMP1 (e.g., HEK293).
-
Radioligand: [125I]-hCGRP or [125I]adrenomedullin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in lysis buffer.
-
Centrifuge to pellet membranes.
-
Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound or unlabeled CGRP for the standard curve.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
-
Include wells for total binding (no competitor) and non-specific binding (1 µM unlabeled CGRP).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit CGRP-stimulated cAMP production in whole cells.
Materials:
-
Cells: HEK293 cells stably expressing the human CGRP receptor (CLR and RAMP1).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Stimulation Buffer: PBS or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
CGRP Agonist: Human α-CGRP.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Protocol:
-
Cell Plating:
-
Seed HEK293-hCGRPR cells into 96-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Assay Procedure:
-
Wash the cells once with stimulation buffer (without IBMX).
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in stimulation buffer containing IBMX for 15-30 minutes at 37°C.
-
Add a fixed concentration of human α-CGRP (typically the EC80 concentration to ensure a robust signal) to each well.
-
Incubate for an additional 10-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the CGRP response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CGRP-stimulated cAMP production, using non-linear regression analysis.
-
Conclusion
The protocols described provide robust and reproducible methods for the in-vitro characterization of this compound as a CGRP receptor antagonist. The competitive radioligand binding assay allows for the precise determination of its binding affinity, while the cAMP functional assay confirms its ability to inhibit the CGRP signaling pathway in a cellular context. These assays are essential tools for the discovery and development of novel CGRP receptor antagonists for the treatment of migraine and other CGRP-mediated disorders.
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Efficacy and tolerability of MK-0974 (this compound), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGRP receptor antagonists: design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Telcagepant Administration in Rodent Models of Migraine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telcagepant (formerly MK-0974) is a potent, selective, and orally bioavailable non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and its antagonists represent a significant class of therapeutic agents for this debilitating neurological disorder.[1][2] While this compound's clinical development was halted due to hepatotoxicity concerns with daily administration, its study has provided invaluable insights into the role of CGRP in migraine.[2] Preclinical evaluation in rodent models is a critical step in understanding the mechanisms of action and potential efficacy of CGRP receptor antagonists.
These application notes provide an overview of the administration of this compound and the use of related compounds in established rodent models of migraine-like pain. Due to the limited publicly available in vivo data for this compound in rodent models, this document also includes protocols and data for other small molecule CGRP antagonists, such as olcegepant, to serve as a valuable reference for researchers designing preclinical studies.
Mechanism of Action: CGRP Signaling Pathway
This compound exerts its therapeutic effect by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and transmission of pain signals. By antagonizing the CGRP receptor, this compound prevents these downstream effects.
Figure 1. CGRP Signaling Pathway and Site of this compound Action.
Quantitative Data from Preclinical Studies
While in vivo behavioral data for this compound in rodent models is scarce in published literature, in vitro studies using cells from transgenic mice expressing the human RAMP1 (hRAMP1) subunit of the CGRP receptor have demonstrated its inhibitory activity.
| Model System | Assay | Agonist | This compound Concentration | Outcome | Reference |
| Primary vascular smooth muscle cell cultures (hRAMP1 transgenic mice) | cAMP Production | CGRP (5 x 10-8 M) | 10-6 M, 10-7 M, 10-8 M | Dose-dependent inhibition of CGRP-induced cAMP production | |
| Primary trigeminal ganglia cultures (hRAMP1 transgenic mice) | cAMP Production | CGRP (5 x 10-8 M) | 10-6 M | Significant decrease in CGRP-induced cAMP production | |
| Isolated Rat Middle Cerebral Artery | Vasorelaxation & Intracellular Ca2+ | αCGRP (10-12-10-6 M) | 10-6 M (abluminal) | Inhibited αCGRP-induced vasorelaxation and the associated drop in intracellular Ca2+ |
Experimental Protocols for Rodent Models of Migraine
The following are detailed protocols for common rodent models of migraine-like pain where CGRP receptor antagonists can be evaluated. As a reference for dosage and administration, data for the related CGRP antagonist, olcegepant, is provided where specific this compound data is unavailable.
Protocol 1: CGRP-Induced Light Aversion (Photophobia) in Mice
This model assesses photophobia, a common symptom of migraine, induced by the administration of CGRP.
Materials:
-
Male and female C57BL/6J or CD1 mice
-
Calcitonin Gene-Related Peptide (CGRP)
-
This compound or other CGRP antagonist (e.g., olcegepant)
-
Vehicle for CGRP and antagonist
-
Light/dark box apparatus
-
Intracerebroventricular (ICV) or Intraperitoneal (IP) injection supplies
Experimental Workflow:
Figure 2. General Experimental Workflow for Behavioral Testing.
Procedure:
-
Acclimation: Acclimate mice to the testing room and light/dark box for a predetermined period (e.g., 30-60 minutes) for several days prior to testing.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage). Note: Specific effective doses for this compound in this model are not well-documented. Dose-ranging studies would be necessary.
-
As a reference, the CGRP antagonist olcegepant has been shown to be effective. For example, co-administration of olcegepant (0.5 nmol, ICV) with CGRP (0.5 nmol, ICV) blocked CGRP-induced light aversion in transgenic mice.
-
Following a pre-determined pretreatment time based on the pharmacokinetics of this compound, administer CGRP or vehicle. CGRP can be administered intraperitoneally (e.g., 0.1 mg/kg) or intracerebroventricularly.
-
-
Behavioral Testing: Immediately after CGRP administration, place the mouse in the light/dark box and record its activity for a set duration (e.g., 20 minutes).
-
Data Analysis: Quantify the time spent in the light versus the dark compartment. A significant decrease in time spent in the light compartment in the CGRP-treated group compared to the vehicle group indicates light aversion. The reversal of this effect by this compound would demonstrate its efficacy.
Protocol 2: Nitroglycerin (NTG)-Induced Trigeminal Hypersensitivity in Rats
This model uses the nitric oxide donor NTG to induce a state of hyperalgesia, mimicking migraine-like pain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution
-
This compound or other CGRP antagonist
-
Vehicle for NTG and antagonist
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Baseline Measurements: Determine baseline mechanical and thermal withdrawal thresholds for each rat on the periorbital or hind paw region.
-
Induction of Hyperalgesia: Administer NTG (e.g., 10 mg/kg, IP) or vehicle.
-
Drug Administration: At a specified time point post-NTG administration (e.g., 3 hours), administer this compound or vehicle. Note: As with the previous model, optimal dosing for this compound would need to be determined empirically. For reference, the CGRP antagonist olcegepant has been administered at 1 or 2 mg/kg, IP, 3 hours after NTG in a similar model.
-
Behavioral Testing: At a set time after NTG injection (e.g., 4 hours), re-assess mechanical and thermal withdrawal thresholds.
-
Data Analysis: A significant decrease in withdrawal thresholds in the NTG group compared to baseline and the vehicle group indicates hyperalgesia. A reversal of this decrease in the this compound-treated group would indicate anti-nociceptive effects.
Protocol 3: Formalin-Induced Trigeminal Nociception in Mice
The orofacial formalin test is a model of trigeminal inflammatory pain.
Materials:
-
Male C57BL/6J mice
-
Formalin solution (e.g., 2.5-5%)
-
This compound or other CGRP antagonist
-
Vehicle for formalin and antagonist
-
Observation chambers
-
Subcutaneous and intraperitoneal injection supplies
Procedure:
-
Acclimation: Acclimate mice to the observation chambers.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at a pre-determined time before formalin injection.
-
Induction of Nociception: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the upper lip region.
-
Behavioral Observation: Immediately place the mouse in the observation chamber and record the cumulative time spent grooming the injected area with the forepaws for a period of up to 45 minutes. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-45 minutes).
-
Data Analysis: Compare the duration of grooming behavior between the vehicle- and this compound-treated groups. A significant reduction in grooming time in the this compound group indicates an analgesic effect.
Conclusion
This compound remains a pivotal compound in the study of migraine pathophysiology, highlighting the central role of the CGRP pathway. While detailed in vivo protocols for this compound in rodent models are not widely published, the experimental frameworks provided here for assessing CGRP-mediated migraine-like behaviors offer a solid foundation for researchers. The use of related CGRP antagonists in these models provides valuable reference data for experimental design. Future preclinical studies with newer CGRP receptor antagonists will continue to build on the knowledge gained from the investigation of this compound, ultimately aiding in the development of safer and more effective migraine therapies.
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, controlled trial of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials with CGRP Receptor Antagonists: Application Notes and Protocols Featuring Telcagepant
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting clinical trials with Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, using telcagepant as a primary example. These guidelines are intended to assist researchers, scientists, and drug development professionals in the robust evaluation of this class of molecules for the treatment of migraine.
Introduction to CGRP and this compound
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1] It is a potent vasodilator and is involved in pain transmission. During a migraine attack, CGRP levels are elevated, and the administration of CGRP can trigger migraine-like headaches in susceptible individuals.
This compound (formerly MK-0974) is an orally bioavailable, small molecule CGRP receptor antagonist.[2] It competitively blocks the CGRP receptor, thereby inhibiting the downstream effects of CGRP that are believed to contribute to migraine pain.[3]
CGRP Signaling Pathway
The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is a key target for therapeutic intervention in migraine.
Caption: CGRP Signaling Pathway and this compound's Mechanism of Action.
Clinical Trial Design for Acute Migraine Treatment
Clinical trials for acute migraine treatments aim to evaluate the efficacy and safety of an investigational drug in terminating or reducing the severity of a migraine attack.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial of an acute migraine treatment like this compound.
Caption: Workflow for an acute migraine treatment clinical trial.
Inclusion and Exclusion Criteria
Proper patient selection is critical for the success of a clinical trial. The following diagram and table outline typical inclusion and exclusion criteria for a this compound trial for acute migraine treatment.
Caption: Logical flow of patient inclusion and exclusion.
| Criteria Type | Criteria |
| Inclusion | Age 18 years or older |
| History of migraine with or without aura for at least one year | |
| Experience 1 to 8 moderate or severe migraine attacks per month | |
| Good general health | |
| Exclusion | History or clinical evidence of cardiovascular disease |
| Uncontrolled hypertension | |
| Use of strong CYP3A4 inhibitors or inducers within one month of screening |
Efficacy Endpoints
The primary and key secondary endpoints are crucial for determining the efficacy of the investigational drug.
| Endpoint Type | Endpoint | Time Point |
| Co-Primary | Pain freedom | 2 hours post-dose |
| Pain relief | 2 hours post-dose | |
| Absence of photophobia | 2 hours post-dose | |
| Absence of phonophobia | 2 hours post-dose | |
| Absence of nausea | 2 hours post-dose | |
| Key Secondary | Sustained pain freedom | 2-24 hours post-dose |
Summary of this compound Phase III Efficacy Data (Acute Treatment)
The following table summarizes key efficacy data from a Phase III clinical trial of this compound for the acute treatment of migraine.
| Endpoint (at 2 hours) | This compound 300 mg | Placebo | p-value |
| Pain Freedom | 27% | 10% | <0.001 |
| Pain Relief | 55% | 28% | <0.001 |
| Absence of Photophobia | 51% | 29% | <0.001 |
| Absence of Phonophobia | 58% | 37% | <0.001 |
| Absence of Nausea | 65% | 55% | 0.006 |
| Sustained Pain Freedom (2-24h) | 22% | 7% | <0.001 |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays used in the preclinical evaluation of CGRP receptor antagonists.
CGRP Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the CGRP receptor.
Materials:
-
Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells)
-
[125I]-hCGRP (radioligand)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates with GF/C filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding agent (e.g., high concentration of unlabeled CGRP)
-
50 µL of test compound dilution or vehicle
-
50 µL of [125I]-hCGRP (at a concentration near its Kd)
-
100 µL of cell membrane suspension
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[4]
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize CGRP-induced cAMP production.
Materials:
-
Cells expressing the human CGRP receptor (e.g., CHO-K1 or HEK293 cells)
-
CGRP
-
This compound or other test compounds
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC₈₀) for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Determine the IC₅₀ value for the test compound's ability to inhibit CGRP-stimulated cAMP production.
In Vitro Primary Trigeminal Ganglion Neuron Culture and CGRP Release Assay
This assay assesses the effect of a compound on CGRP release from primary sensory neurons.
Materials:
-
Trigeminal ganglia from rodents
-
Collagenase and dispase for tissue dissociation
-
Neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF)
-
Poly-D-lysine coated culture plates
-
Release buffer (e.g., HEPES-buffered saline)
-
Stimulating agent (e.g., 60 mM KCl or capsaicin)
-
This compound or other test compounds
-
CGRP ELISA kit
Protocol:
-
Dissect trigeminal ganglia from euthanized rodents and enzymatically dissociate them into single cells.
-
Plate the neurons on poly-D-lysine coated plates and culture for 3-5 days.
-
Wash the cultured neurons with release buffer.
-
Pre-incubate the neurons with the test compound or vehicle for 30 minutes.
-
Stimulate the neurons with a depolarizing agent (e.g., 60 mM KCl) or a TRPV1 agonist (e.g., capsaicin) in the presence of the test compound for 10-15 minutes.
-
Collect the supernatant.
-
Measure the concentration of CGRP in the supernatant using a CGRP ELISA kit.
-
Determine the effect of the test compound on stimulated CGRP release.
In Vivo Nitroglycerin-Induced Migraine Model
This animal model is used to evaluate the efficacy of potential anti-migraine drugs.
Materials:
-
Rodents (rats or mice)
-
Nitroglycerin (NTG) solution (e.g., 10 mg/kg in saline)
-
This compound or other test compounds
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia)
Protocol:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a pre-determined time, induce a migraine-like state by administering NTG (e.g., 10 mg/kg, i.p.).
-
At various time points post-NTG administration (e.g., 2, 4, and 6 hours), assess migraine-like behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal from a heat source.
-
Photophobia: Measure the time spent in the light versus dark compartments of a light/dark box.
-
-
Compare the behavioral responses in the drug-treated group to the vehicle-treated group to determine the efficacy of the test compound.
In Vivo Dural Plasma Protein Extravasation Model
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.
Materials:
-
Rodents (rats or guinea pigs)
-
Anesthetic
-
Evans blue dye (or radiolabeled albumin)
-
Stimulating agent (e.g., electrical stimulation of the trigeminal ganglion or capsaicin administration)
-
This compound or other test compounds
-
Spectrophotometer or gamma counter
Protocol:
-
Anesthetize the animal.
-
Administer the test compound or vehicle.
-
Inject Evans blue dye intravenously.
-
Induce neurogenic inflammation by either electrical stimulation of the trigeminal ganglion or systemic administration of capsaicin.
-
After a set period, perfuse the animal with saline to remove intravascular dye.
-
Dissect the dura mater.
-
Extract the Evans blue dye from the dura mater using formamide.
-
Quantify the amount of extravasated dye spectrophotometrically.
-
Compare the amount of dye extravasation in the drug-treated group to the vehicle-treated group.
Conclusion
The development of CGRP receptor antagonists like this compound has marked a significant advancement in the understanding and treatment of migraine. The clinical trial designs and experimental protocols outlined in this document provide a framework for the rigorous evaluation of this important class of therapeutic agents. Careful consideration of patient populations, relevant endpoints, and robust preclinical models is essential for the successful development of new and improved treatments for migraine.
References
Application Notes and Protocols: Telcagepant in Capsaicin-Induced Dermal Blood Flow Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, in studying capsaicin-induced dermal blood flow. This experimental model is a valuable tool for assessing the pharmacodynamic activity of CGRP receptor antagonists in vivo. The following sections detail the underlying signaling pathway, experimental protocols, and key quantitative data from a clinical study.
Signaling Pathway of Capsaicin-Induced Dermal Vasodilation and this compound Inhibition
Topical application of capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on peripheral sensory nerve endings in the skin.[1][2][3] This activation leads to the local release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP then binds to its receptors on vascular smooth muscle cells, causing vasodilation and a subsequent increase in dermal blood flow. This compound, a potent and selective CGRP receptor antagonist, competitively blocks the CGRP receptor, thereby inhibiting the vasodilatory effect of endogenously released CGRP.
Figure 1: Signaling pathway of capsaicin-induced vasodilation and this compound inhibition.
Experimental Protocol: In Vivo Assessment of this compound Activity in Humans
The following protocol is based on a three-period crossover study conducted in healthy adult men to evaluate the inhibitory effect of this compound on capsaicin-induced dermal blood flow.
1. Study Design:
-
A randomized, placebo-controlled, three-period crossover study.
-
Each subject receives a single oral dose of this compound (300 mg or 800 mg) or a placebo in each of the three periods.
2. Subjects:
-
Healthy adult male subjects.
3. Materials:
-
This compound (300 mg and 800 mg doses) or placebo, administered orally.
-
Capsaicin solution (300 µg and 1000 µg per 20 µL in a water-ethanol mixture).
-
Laser Doppler Perfusion Imager for measuring dermal blood flow.
4. Procedure:
Figure 2: Experimental workflow for the this compound and capsaicin study.
-
0 hours: Administer a single oral dose of this compound (300 mg or 800 mg) or placebo to the subjects.
-
0.5 hours: Apply the first topical dose of capsaicin (300 µg and 1000 µg) at two separate sites on the volar surface of each forearm.
-
1 hour:
-
Assess dermal blood flow (DBF) using a laser Doppler perfusion imager at the capsaicin application sites. A baseline DBF measurement should be taken immediately before capsaicin application.
-
Collect plasma samples to determine this compound concentrations.
-
-
3.5 hours: Apply the second topical dose of capsaicin at two different sites on the volar surface of each forearm.
-
4 hours:
-
Repeat the DBF assessment at the new application sites.
-
Collect a second round of plasma samples.
-
5. Data Analysis:
-
Develop a pharmacodynamic model to explore the relationship between plasma concentrations of this compound and the inhibition of the capsaicin-induced increase in dermal blood flow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the described study.
Table 1: Geometric Mean Plasma Concentrations of this compound
| Time Post-Dose | This compound 300 mg (nM) | This compound 800 mg (nM) |
| 1 hour | 720 | 1146 |
| 4 hours | 582 | 2548 |
Table 2: Pharmacodynamic Endpoint for this compound
| Parameter | Value (nM) |
| EC90 for inhibition of capsaicin-induced DBF increase | 909 |
EC90: The concentration of a drug that gives 90% of the maximal response.
Conclusion
The capsaicin-induced dermal blood flow model is a robust and reproducible method for assessing the in vivo target engagement of CGRP receptor antagonists like this compound. The data clearly demonstrates that oral administration of this compound leads to a dose-dependent inhibition of the increase in dermal blood flow caused by topical capsaicin. This experimental medicine model has proven utility in assisting with dose selection for the clinical development of CGRP receptor antagonists for the treatment of migraine.
References
- 1. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, this compound (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]
CGRP Receptor Signaling and Telcagepant's Mechanism of Action
An essential aspect of characterizing CGRP receptor antagonists like telcagepant is quantifying their impact on the receptor's primary signaling pathway: the modulation of intracellular cyclic adenosine monophosphate (cAMP). This compound, an orally active CGRP receptor antagonist, was developed for the treatment of migraine by blocking the effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.[1][2][3] The CGRP receptor, a G-protein coupled receptor (GPCR), is composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][5] Upon activation by CGRP, the receptor predominantly couples to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels. This compound competitively blocks CGRP from binding to its receptor, thereby inhibiting this signaling cascade.
These application notes provide detailed protocols for two key methodologies to assess the inhibitory effect of this compound on CGRP-mediated cAMP signaling: a competitive radioligand binding assay to determine binding affinity and a functional assay to measure the inhibition of cAMP accumulation.
The binding of the CGRP neuropeptide to its receptor initiates a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This second messenger then activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses. This compound acts as an antagonist, occupying the receptor binding site to prevent CGRP-induced signaling.
Caption: CGRP receptor signaling cascade and the inhibitory point of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CGRP receptor by measuring its ability to displace a radiolabeled CGRP ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture a cell line endogenously or recombinantly expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells) to confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, 5 mM MgCl₂, pH 7.5) and determine the protein concentration via a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the following in a total volume of 100 µL:
-
Cell membranes (e.g., 5-10 µg of protein).
-
A fixed concentration of radiolabeled CGRP (e.g., 50 pM of [¹²⁵I]-hCGRP).
-
Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).
-
-
For determining non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 µM). For total binding, use a vehicle control instead of this compound.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the assay mixture through a GF/C glass fiber filter mat pre-soaked in binding buffer using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: TR-FRET cAMP Accumulation Assay
This protocol describes a functional assay to quantify the ability of this compound to inhibit CGRP-stimulated intracellular cAMP production using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Caption: Workflow for a TR-FRET based cAMP accumulation assay.
Methodology
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human CGRP receptor in a 384-well, low-volume white plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Carefully remove the growth medium from the wells.
-
Add 5 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
-
Add 5 µL of this compound at 4x the final desired concentration (prepared in stimulation buffer with IBMX).
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Add 5 µL of human α-CGRP at 4x its EC₈₀ concentration (the concentration that produces 80% of the maximal cAMP response, determined in a prior experiment).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection (using a commercial TR-FRET kit, e.g., THUNDER™ or LANCE®):
-
The assay is based on the competition between cellular cAMP and a europium (Eu)-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a far-red acceptor fluorophore.
-
Add 5 µL of the Eu-labeled cAMP tracer and 5 µL of the acceptor-labeled anti-cAMP antibody in lysis buffer to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 nm emission ratio. This ratio is inversely proportional to the concentration of cAMP in the cells.
-
Plot the emission ratio against the log concentration of this compound.
-
Use a sigmoidal dose-response (variable slope) equation to fit the data and determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Data Presentation
Experimental results should be tabulated for clear comparison. The data below are representative examples.
Table 1: Binding Affinity of this compound for the Human CGRP Receptor
| Compound | Radioligand | Cell Line | IC₅₀ (nM) | Ki (nM) |
| This compound | [¹²⁵I]-hCGRP | SK-N-MC | 1.15 | 0.77 |
| CGRP (unlabeled) | [¹²⁵I]-hCGRP | SK-N-MC | ~0.5 | ~0.3 |
Table 2: Functional Inhibition of CGRP-Stimulated cAMP Accumulation
| Compound | Assay Type | Cell Line | CGRP Concentration | IC₅₀ (nM) |
| This compound | TR-FRET | HEK293-hCGRPR | 0.3 nM (EC₈₀) | 2.2 |
| Antagonist X | TR-FRET | HEK293-hCGRPR | 0.3 nM (EC₈₀) | Value |
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CGRP antagonist this compound will be discontinued – Kiel Pain Clinic [schmerzklinik.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Telcagepant: A Tool Compound for Interrogating CGRP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Telcagepant (formerly MK-0974) is a potent, selective, and orally bioavailable small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Although its clinical development for the treatment of migraine was discontinued due to idiosyncratic liver toxicity upon daily administration, its well-characterized pharmacology makes it an invaluable tool compound for preclinical research into the physiological and pathological roles of CGRP signaling.[3][4] These application notes provide detailed protocols and data to facilitate the use of this compound in studying CGRP pathways.
Mechanism of Action
This compound is a non-peptide antagonist that binds to the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] By competitively blocking the binding of CGRP to its receptor, this compound inhibits the subsequent intracellular signaling cascades, most notably the Gαs-mediated activation of adenylyl cyclase and the resultant increase in cyclic adenosine monophosphate (cAMP). This blockade of CGRP signaling is believed to inhibit the transmission of pain signals and prevent the vasodilation associated with migraine headaches.
Data Presentation
In Vitro Potency and Binding Affinity of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki | Human CGRP Receptor | 0.77 nM | |
| Rhesus CGRP Receptor | 1.2 nM | ||
| Canine CGRP Receptor | 1204 nM | ||
| Rat CGRP Receptor | 1192 nM | ||
| IC50 (cAMP Assay) | Human CGRP Receptor (HEK293 cells) | 2.2 nM | |
| Human CGRP Receptor (HEK293 cells, 50% human serum) | 11 nM | ||
| KD (Saturable Binding) | SK-N-MC cell membranes | 1.9 nM | |
| Rhesus cerebellum homogenate | 1.3 nM | ||
| pA2 (Functional Antagonism) | Human distal coronary arteries | 8.43 |
Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Tmax | t1/2 | Bioavailability | Reference(s) |
| Oral | Human | 140 mg | ~1.5 h | ~6 h | N/A | |
| Human | 300 mg | 1-2 h | 5-8 h | N/A | ||
| Rat | 15-100 mg/kg | N/A | 1.6 h | 20% | ||
| Dog | N/A | N/A | N/A | 35% | ||
| Rhesus Monkey | 5-30 mg/kg | N/A | 2.8 h | 6% | ||
| Intravenous | Human | 5-250 mg | N/A | ~8-9 h | N/A | |
| Rhesus Monkey | 0.5-10 mg/kg | N/A | N/A | N/A |
Experimental Protocols
In Vitro Assays
1. CGRP Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound for the CGRP receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) or SK-N-MC cells (endogenously expressing the receptor).
-
[125I]-hCGRP (radioligand).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
Non-specific binding control (e.g., 1 µM unlabeled hCGRP).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine in the following order: binding buffer, this compound at various concentrations (e.g., 0.1 nM to 10 µM), and radioligand (e.g., 50 pM [125I]-hCGRP).
-
For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add 1 µM unlabeled hCGRP.
-
Initiate the binding reaction by adding cell membranes (e.g., 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software (e.g., Prism).
-
2. CGRP-Stimulated cAMP Functional Assay
This protocol details a method to assess the functional antagonism of the CGRP receptor by this compound.
-
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).
-
Assay buffer (e.g., serum-free medium with 1 g/L BSA and 300 µM isobutylmethylxanthine (IBMX)).
-
Human α-CGRP.
-
This compound.
-
cAMP assay kit (e.g., LANCE cAMP kit, PerkinElmer).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HEK293-CGRP receptor cells into 96-well plates at a density of 85,000 cells/well and culture for approximately 19 hours.
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at 37°C.
-
Stimulate the cells with human α-CGRP at a final concentration of 0.3 nM for 5 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Determine the IC50 value for this compound by plotting the percent inhibition of the CGRP-stimulated cAMP response against the concentration of this compound.
-
In Vivo Models
1. Capsaicin-Induced Dermal Blood Flow Model (Rhesus Monkey/Human)
This model assesses the ability of this compound to block CGRP-mediated vasodilation in vivo.
-
Materials:
-
This compound.
-
Capsaicin solution (e.g., 300 µg and 1000 µg in a water-ethanol mixture).
-
Laser Doppler imaging system.
-
Topical application rings (e.g., 10-mm rubber 'O'-rings).
-
-
Procedure:
-
Administer a single oral dose of this compound or placebo to the subject.
-
At 0.5 and 3.5 hours post-dose, apply capsaicin solutions topically to designated areas on the volar surface of the forearm within the application rings.
-
Measure dermal blood flow using a laser Doppler imaging system at baseline (before capsaicin application) and at 30 minutes after each capsaicin application.
-
Collect plasma samples at timed intervals to determine this compound concentrations.
-
Analyze the data to determine the inhibition of capsaicin-induced increases in dermal blood flow by this compound and correlate this with plasma concentrations to establish a pharmacokinetic/pharmacodynamic relationship.
-
2. Nitroglycerin (NTG)-Induced Migraine Model (Rat)
This model is used to evaluate the potential of compounds to alleviate migraine-like pain behaviors.
-
Materials:
-
This compound.
-
Nitroglycerin (NTG) solution (e.g., 10 mg/kg, freshly prepared).
-
Vehicle for NTG (e.g., saline).
-
Behavioral testing apparatus (e.g., open field for observing head scratching and grooming, light/dark box for photophobia).
-
-
Procedure:
-
Administer this compound or vehicle to the rats at a predetermined time before NTG administration.
-
Induce a migraine-like state by administering a single subcutaneous injection of NTG (10 mg/kg).
-
For 2 hours following NTG injection, observe and record migraine-like behaviors such as head scratching, facial rubbing, and climbing.
-
Assess photophobia by placing the animals in a light/dark box and measuring the time spent in the dark compartment.
-
Evaluate thermal and mechanical sensitivity using appropriate assays (e.g., Hargreaves test, von Frey filaments).
-
Compare the behavioral responses of this compound-treated animals to the vehicle-treated control group to determine the efficacy of this compound in reducing migraine-like symptoms.
-
Visualizations
Caption: CGRP signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro cAMP functional assay.
Caption: Logical relationship in in vivo models for testing this compound efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Solubility of Telcagepant for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of telcagepant (MK-0974) in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO and reported to have a solubility of at least 40 mg/mL (approximately 70.61 mM).[1] It is practically insoluble in water.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental buffer or cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium, ideally 0.1% or lower, and generally not exceeding 0.5%.[3] Higher concentrations can be toxic to cells.
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed (e.g., 37°C) aqueous medium while vortexing can help maintain solubility.
-
Employ serial dilutions: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilution steps in your aqueous buffer or medium.
-
Consider co-solvents and surfactants: For challenging situations, a formulation containing co-solvents like PEG300 and surfactants like Tween 80 can improve solubility and prevent precipitation.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Some suppliers suggest that solutions are unstable and should be prepared fresh.
Q4: Is there a difference in solubility between the this compound free base and its potassium salt?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO to ensure you are below the solubility limit of 40 mg/mL. Use sonication or gentle warming (37°C) to aid dissolution. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound is "crashing out" due to poor aqueous solubility. | Follow the recommendations in FAQ A2. Lower the final concentration of this compound. Consider using a formulation with co-solvents and/or surfactants (see Protocol 2). |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. | Prepare the final dilution immediately before use. Consider using a lower final concentration or a more robust formulation with solubility enhancers. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. | Visually inspect your final solution for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Cell toxicity is observed. | The final DMSO concentration may be too high. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes | Source |
| DMSO | ≥ 40 mg/mL | ≥ 70.61 mM | Sonication is recommended to aid dissolution. | |
| Water | Insoluble | - | - |
Table 2: Example Formulations for In-Vivo Studies (Adaptable for In-Vitro Use)
| Formulation Components | Concentration of this compound | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.5 mg/mL (4.41 mM) | Solvents should be added sequentially. Sonication is recommended. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (5.30 mM) | SBE-β-CD is a cyclodextrin used to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (free base, MW: 566.53 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it at 37°C until the solution is clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Intermediate Dilution: In a sterile tube, add 99 µL of pre-warmed medium. To this, add 1 µL of the 10 mM this compound stock solution to make a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: In a separate sterile tube containing the final volume of pre-warmed medium for your experiment, add the 100 µM intermediate solution at a 1:10 ratio. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to obtain a final volume of 1 mL with a 10 µM this compound concentration.
-
Gently mix the final working solution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Important: Prepare a vehicle control with the same final concentration of DMSO (0.1% in this case) in the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of CGRP and its inhibition by this compound.
References
Overcoming impurities in the asymmetric synthesis of telcagepant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the asymmetric synthesis of telcagepant, with a focus on overcoming impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the asymmetric synthesis of this compound?
A1: The primary impurities of concern are desfluoro impurities, acetal byproducts, and undesired stereoisomers. Desfluoro impurities arise during the hydrogenation step, while acetal byproducts can form during the organocatalytic addition of nitromethane if alcoholic solvents are used.[1][2] Controlling stereochemistry to obtain the desired C3(R) and C6(S) configuration is another critical challenge.[1][3][4]
Q2: How is the stereochemistry of this compound controlled during the synthesis?
A2: The synthesis employs a two-pronged strategy for stereocontrol. First, the C6 stereocenter is established with high enantioselectivity (>95% ee) through an iminium organocatalysis reaction. Subsequently, after the formation of the caprolactam ring, a dynamic epimerization-crystallization process is used to isolate the final intermediate with the desired C3(R) and C6(S) configuration, ensuring high diastereomeric purity.
Q3: What is the overall efficiency and purity of the described asymmetric synthesis?
A3: The optimized synthesis is highly efficient, achieving an overall yield of up to 27% while isolating only three intermediate compounds. The process is designed for large-scale production and consistently yields this compound with high purity (>99.8%) and excellent enantiomeric excess (>99.9% ee).
Troubleshooting Guides
Issue 1: High Levels of Desfluoro Impurities
Symptoms:
-
HPLC analysis of the product after hydrogenation shows significant peaks corresponding to the loss of one or both fluorine atoms from the 2,3-difluorophenyl group.
-
Difficulty in purifying the final compound to meet the required <0.2% specification for desfluoro impurities.
Root Cause Analysis and Solutions:
The formation of desfluoro impurities occurs during the catalytic hydrogenation of the enamide intermediate. This is a common side reaction in the hydrogenolysis of carbon-fluorine bonds.
Logical Troubleshooting Flow
Caption: Troubleshooting Desfluoro Impurities.
Quantitative Data: Effect of Additives on Desfluoro Impurity Formation
| Condition | Desfluoro Impurity Level (%) |
| Standard Hydrogenation (Pd(OH)2-C in i-PrOH) | > 1.0% |
| Optimized Hydrogenation (with LiCl and H2SO4) | < 0.2% |
Issue 2: Formation of Acetal Byproducts
Symptoms:
-
NMR analysis of the crude product from the nitromethane addition step shows signals corresponding to a dimethyl acetal or other alcohol-derived acetals.
-
Reduced yield of the desired nitro-aldehyde intermediate.
Root Cause Analysis and Solutions:
Acetal impurities are formed by the reaction of the aldehyde starting material with alcohol solvents (e.g., methanol) under the acidic conditions of the organocatalytic reaction.
Experimental Workflow for Impurity Avoidance
References
Technical Support Center: Enhancing Oral Bioavailability of Telcagepant Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of telcagepant analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound and its analogs?
A1: The primary challenges stem from their classification as likely Biopharmaceutics Classification System (BCS) Class IV compounds, which are characterized by both low aqueous solubility and low intestinal permeability.[1][2] Key factors include:
-
Low Aqueous Solubility: this compound and its analogs are often highly lipophilic molecules with poor solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2][3]
-
Intestinal First-Pass Metabolism: These compounds can be subject to significant metabolism in the intestinal wall, reducing the amount of active drug that reaches systemic circulation.[3]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. P-gp is present in the apical membrane of intestinal epithelial cells and actively pumps absorbed drug molecules back into the GI lumen, thereby limiting net absorption.
-
CYP3A4 Metabolism: this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in both the liver and the small intestine, contributing to first-pass metabolism.
Q2: What are the main strategic approaches to improve the oral bioavailability of this compound analogs?
A2: The main strategies focus on overcoming the challenges of low solubility and permeability, and reducing first-pass metabolism. These can be broadly categorized as:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Modifying the chemical structure of the analog to create a prodrug with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted to the active parent drug in the body.
-
Structural Modification: Altering the chemical scaffold of the analog to enhance its intrinsic solubility and/or reduce its affinity for efflux transporters like P-gp.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form has a higher energy state and thus greater apparent solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance drug solubilization in the GI tract and may also facilitate lymphatic absorption, bypassing first-pass metabolism in the liver.
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanonization can improve the dissolution rate.
-
Q3: How can I assess the intestinal permeability and efflux liability of my this compound analog in vitro?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-gp. By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio.
Q4: What does a high efflux ratio in a Caco-2 assay indicate, and what are the next steps?
A4: A high efflux ratio (typically >2) suggests that your compound is a substrate for an active efflux transporter, such as P-gp. This is a common issue with this compound analogs and can significantly limit oral absorption.
Next Steps:
-
Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Medicinal Chemistry Modification: If P-gp efflux is a major hurdle, consider structural modifications to your analog to reduce its affinity for P-gp. This could involve altering lipophilicity, hydrogen bonding capacity, or molecular shape.
-
Formulation Strategies: Explore formulations that can locally saturate or inhibit P-gp in the gut. Some lipid-based formulations and excipients have been shown to have P-gp inhibitory effects.
Troubleshooting Guides
Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the analog in the assay buffer. | - Increase the concentration of a co-solvent (e.g., DMSO) in the dosing solution, ensuring it remains at a non-toxic level for the Caco-2 cells (typically ≤1%).- Prepare a supersaturated solution, although this may be transient.- Consider using a solubility-enhancing excipient in the dosing solution that is compatible with the Caco-2 assay. |
| High non-specific binding to the assay plate or cell monolayer. | - Use low-binding plates for the assay.- Include a protein source (e.g., bovine serum albumin) in the basolateral compartment to act as a sink for the compound.- At the end of the experiment, lyse the cells and quantify the amount of compound retained in the monolayer to assess accumulation. |
| Low intrinsic permeability of the compound. | - This is an inherent property of the molecule. Consider structural modifications to improve its physicochemical properties (e.g., reduce polarity, optimize lipophilicity).- Explore the use of permeation enhancers in a formulation context (though not typically in the initial Caco-2 screen). |
| Degradation of the compound in the assay medium. | - Analyze the stability of your compound in the assay buffer over the duration of the experiment.- If instability is observed, consider using a shorter incubation time or modifying the assay buffer if possible. |
High Efflux Ratio in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters (e.g., BCRP). | - Perform the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio confirms substrate activity.- If efflux is confirmed, medicinal chemistry efforts can be directed towards synthesizing analogs with reduced affinity for the transporter.- Formulation strategies that can locally inhibit or saturate efflux transporters in the gut can be explored. |
| Inaccurate quantification of the compound at low concentrations. | - Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to accurately measure the low concentrations of the compound that have permeated the monolayer.- Optimize the sample preparation and analytical method to minimize variability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a this compound Analog (Compound 5) and an Optimized Analog (MK-3207) in Preclinical Species
| Compound | Species | Dose (mg/kg, p.o.) | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) |
| Compound 5 | Rat | 10 | 12 | 59 |
| Dog | 1 | 44 | 3.5 | |
| Monkey | 2 | 0 | 20 | |
| MK-3207 | Rat | 10 | 74 | 11 |
| Dog | 1 | 67 | 8.0 | |
| Monkey | 2 | 9 | 15 |
Data sourced from:
Table 2: Caco-2 Permeability Classification
| Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50 - 89% |
| > 10 | High | > 90% |
Data adapted from:
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the bidirectional permeability of a this compound analog across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to indicate a confluent monolayer.
-
Alternatively, assess the permeability of a paracellular marker with low permeability, such as Lucifer yellow. The passage of the marker should be minimal.
3. Permeability Assay:
-
Prepare a dosing solution of the this compound analog in a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4) at a final concentration of, for example, 10 µM. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤1%).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) transport (absorptive direction): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport (secretory direction): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of the this compound analog in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion
This protocol describes a general method for preparing an ASD of a this compound analog to enhance its solubility and dissolution rate.
1. Materials:
-
This compound analog (API)
-
Polymer carrier (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Plasticizer (optional, e.g., polyethylene glycol (PEG), triethyl citrate)
2. Miscibility and Stability Assessment (Pre-formulation):
-
Determine the miscibility of the API and the polymer using techniques like differential scanning calorimetry (DSC). A single glass transition temperature (Tg) for the mixture indicates miscibility.
-
Assess the thermal stability of the API at the intended processing temperatures using thermogravimetric analysis (TGA).
3. Hot-Melt Extrusion (HME) Process:
-
Accurately weigh and blend the API and polymer (and plasticizer, if used) at a predetermined ratio (e.g., 20:80 API:polymer).
-
Feed the blend into a laboratory-scale twin-screw extruder.
-
Set the extruder barrel temperature profile to be above the Tg of the polymer and the melting point of the API to ensure complete melting and mixing, but below the degradation temperature of the API.
-
Set the screw speed to ensure adequate mixing and residence time.
-
Collect the extrudate as it exits the die.
4. Downstream Processing:
-
Mill the extrudate into a fine powder using a suitable mill (e.g., a ball mill or jet mill).
-
The resulting powder can then be used for further characterization or formulated into solid dosage forms like tablets or capsules.
5. Characterization of the ASD:
-
Confirm the amorphous nature of the API in the dispersion using powder X-ray diffraction (PXRD) (absence of crystalline peaks) and DSC (presence of a single Tg).
-
Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the ASD to that of the crystalline API.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a lipid-based formulation for a this compound analog.
1. Excipient Screening:
-
Determine the solubility of the this compound analog in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol®, PEG 400).
-
Select an oil that shows good solubilizing capacity for the drug.
-
Select a surfactant and co-surfactant that are miscible with the chosen oil and have a suitable hydrophilic-lipophilic balance (HLB) value (typically >12 for o/w emulsions).
2. Construction of a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Construct a pseudo-ternary phase diagram to identify the region where clear and stable microemulsions or nanoemulsions form upon aqueous dilution.
3. Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the this compound analog in the oil phase with gentle heating and stirring if necessary.
-
Add the surfactant and co-surfactant to the oil-drug mixture and stir until a homogenous isotropic mixture is formed.
4. Characterization of the SEDDS:
-
Self-Emulsification Performance: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and visually assess the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the emulsion formed upon dilution using dynamic light scattering (DLS).
-
In Vitro Drug Release: Perform in vitro dissolution/drug release studies to evaluate the release of the drug from the SEDDS formulation in a relevant dissolution medium.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound analogs.
References
Optimizing telcagepant dosage to minimize off-target effects
A Guide for Researchers on Dosage Optimization and Off-Target Effect Mitigation
Introduction: Telcagepant (MK-0974) is a potent, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It was investigated for the acute treatment of migraine and showed efficacy comparable to triptans.[1][3][4] However, its development was discontinued due to observations of delayed-onset, idiosyncratic hepatotoxicity (liver injury) in a subset of patients undergoing daily, preventative dosing regimens. For researchers utilizing this compound as a pharmacological tool, understanding this off-target effect is critical for designing experiments that yield valid on-target results without confounding cytotoxicity.
This guide provides essential information, troubleshooting advice, and experimental protocols to help you optimize this compound dosage, ensuring maximal CGRP receptor antagonism while minimizing the risk of off-target hepatotoxicity in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide involved in pain transmission and vasodilation, key processes in the pathophysiology of migraine. This compound blocks the binding of CGRP to its receptor, thereby inhibiting the transmission of pain signals and preventing CGRP-mediated vasodilation.
Q2: What is the main off-target effect of concern for this compound?
A2: The primary off-target effect is hepatotoxicity, specifically elevations in serum transaminases (ALT and AST), which were observed in clinical trials with daily dosing. Mechanistic studies suggest this may be due to the formation of reactive metabolites, mitochondrial dysfunction, and/or disruption of bile acid homeostasis.
Q3: What is a good starting concentration for in vitro experiments?
A3: For on-target CGRP receptor antagonism, concentrations in the low nanomolar to low micromolar range are appropriate. This compound has an IC50 of 2.2 nM for blocking human α-CGRP-stimulated cAMP responses in HEK293 cells expressing the human CGRP receptor. A starting range of 1 nM to 1 µM is recommended for functional cellular assays. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
Q4: At what dosages did liver toxicity appear in clinical trials?
A4: In a preventative trial, daily twice-daily (BID) dosing of 140 mg and 280 mg led to alanine aminotransferase (ALT) elevations of ≥3 times the upper limit of normal in 13 patients. These effects appeared within 2-6 weeks of treatment initiation. Acute or short-term dosing was generally better tolerated. This distinction is crucial for designing in vivo studies.
Q5: Is the hepatotoxicity dose-dependent?
A5: Yes, clinical data suggests a dose-dependent relationship. In a phase 2 study, ALT elevations were observed in 1.9% of patients treated with 140 mg BID and 3.2% of those treated with 280 mg BID, compared to 0% in the placebo group.
Data Presentation: this compound Activity and Toxicity
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro On-Target Activity of this compound
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| IC₅₀ | Human CGRP Receptor (cAMP assay) | 2.2 nM | |
| Kᵢ | Canine CGRP Receptor | 1204 nM | |
| Kᵢ | Rat CGRP Receptor | 1192 nM | |
| Kᴅ | SK-N-MC cell membranes | 1.9 nM | |
| Kᴅ | Rhesus cerebellum homogenate | 1.3 nM |
| IC₅₀ | hRAMP1 mice vascular smooth muscle | 0.16 µM | |
Table 2: Clinical Dosing and Observed Hepatotoxicity
| Dosing Regimen | Study Population | Key Observation | Reference |
|---|---|---|---|
| 140 mg BID (preventative) | Migraine Patients | ~1.9% incidence of ALT ≥3x ULN | |
| 280 mg BID (preventative) | Migraine Patients | ~3.2% incidence of ALT ≥3x ULN |
| 300 mg (acute) | Migraine Patients | Tolerability comparable to placebo | |
Troubleshooting Guide
Issue 1: High levels of cell death or cytotoxicity observed in my in vitro assay, even at low concentrations.
-
Possible Cause: Your cell line may be particularly sensitive to this compound-induced mitochondrial dysfunction or oxidative stress, the proposed mechanisms of its hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Run a parallel CGRP-receptor functional assay (e.g., cAMP assay) to confirm you are seeing receptor antagonism at concentrations below the cytotoxic threshold.
-
Perform a Cytotoxicity Assay: Use a sensitive assay like MTT, MTS, or LDH release to establish a clear EC₅₀ for cytotoxicity in your specific cell line. Compare this to the EC₅₀ for the desired on-target effect.
-
Reduce Incubation Time: The toxicity observed in humans was associated with prolonged, daily dosing. For in vitro studies, limit exposure time to the minimum required to observe the on-target effect (e.g., 4, 12, or 24 hours instead of 48 or 72 hours).
-
Consider Cell Type: If using primary hepatocytes or liver-derived cell lines (e.g., HepG2), be aware they may be more susceptible. Consider using a cell line that expresses the CGRP receptor but has lower metabolic activity if liver-specific effects are not the focus of your study.
-
Issue 2: Inconsistent or weak CGRP receptor antagonism in my experiments.
-
Possible Cause: Issues with compound stability, solubility, or experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the powdered compound has been stored correctly (cool, dry, dark place). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and do not store diluted aqueous solutions for extended periods.
-
Check for Solubility Issues: Visually inspect media after adding this compound for any signs of precipitation. If suspected, consider using a lower concentration or adding a small amount of a carrier protein like BSA to the medium.
-
Optimize Agonist Concentration: The apparent potency of an antagonist (IC₅₀) is dependent on the concentration of the agonist (CGRP) used. Ensure you are using a CGRP concentration that is at or near its EC₅₀ in your assay system to achieve a sensitive window for measuring inhibition.
-
Confirm Receptor Expression: Verify that your cell system robustly expresses the CGRP receptor (CLR/RAMP1 complex) via qPCR, Western blot, or by testing a positive control antagonist.
-
Mandatory Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Experimental Protocols
Protocol 1: CGRP Receptor Functional Assay (cAMP Accumulation)
This protocol is designed to determine the functional potency (IC₅₀) of this compound in blocking CGRP-induced signaling.
-
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR and RAMP1).
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX).
-
Human α-CGRP peptide.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Methodology:
-
Cell Plating: Seed the HEK293-CGRP cells into 96-well or 384-well plates at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range would be 10 µM down to 1 pM. Also, prepare a solution of CGRP at 2x its predetermined EC₅₀ concentration.
-
Antagonist Pre-incubation: Aspirate the culture medium from the cells. Add the this compound dilutions to the wells and incubate for 20 minutes at 37°C. Include "vehicle only" controls.
-
Agonist Stimulation: Add the 2x CGRP solution to all wells except for the "unstimulated" control wells. The final concentration of CGRP should be its EC₅₀. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Normalize the data with "unstimulated" wells as 0% activity and "CGRP-stimulated vehicle" wells as 100% activity. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of this compound to induce cytotoxicity, providing an EC₅₀ value for this off-target effect. Using a hepatic cell line (e.g., HepG2) is recommended.
-
Materials:
-
HepG2 cells (or other relevant cell line).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader (570 nm).
-
-
Methodology:
-
Cell Plating: Seed HepG2 cells into a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 500 µM down to 100 nM).
-
Incubation: Remove the old medium and add the this compound dilutions to the cells. Include "vehicle only" (negative control) and "no cells" (blank) wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours) to mimic potential exposure times.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium (or not, depending on the protocol) and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data with "vehicle only" wells representing 100% viability. Plot the percent viability against the log concentration of this compound to determine the cytotoxic EC₅₀.
-
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ACS Chemical Neuroscience Molecule Spotlight on this compound (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in telcagepant functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing telcagepant in functional assays. The information is designed to help identify and resolve common issues, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][2] By blocking the binding of CGRP to its receptor, this compound inhibits the subsequent signaling cascade, which includes the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This blockade is believed to inhibit the transmission of pain signals associated with migraines.[2]
Q2: Which functional assays are commonly used to characterize this compound activity?
The two primary functional assays used to characterize this compound and other CGRP receptor antagonists are:
-
Radioligand Binding Assays: These assays measure the ability of this compound to displace a radiolabeled ligand (e.g., [125I]-hCGRP) from the CGRP receptor. This provides information on the binding affinity (Ki) of the compound.
-
cAMP Functional Assays: These assays measure the ability of this compound to inhibit the CGRP-stimulated production of intracellular cAMP. This provides a measure of the functional potency (IC50) of the antagonist.
Q3: What are the expected potency values for this compound?
The potency of this compound can vary depending on the assay conditions and cell system used. Published values are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| Human CGRP Receptor | 0.77 ± 0.07 nM | ||
| Functional Potency (IC50) | |||
| Inhibition of CGRP-stimulated cAMP production | 2.2 ± 0.3 nM | ||
| Inhibition of CGRP-stimulated cAMP production (in 50% human serum) | 11 ± 2.1 nM | ||
| Antagonist Potency (pA2/pKB) | |||
| Antagonism of αCGRP-induced relaxation in distal human coronary arteries (pA2) | 8.43 ± 0.24 | Human coronary arteries | |
| Antagonism of αCGRP-induced relaxation in proximal human coronary arteries (pKB) | 7.89 ± 0.13 | Human coronary arteries | |
| Antagonism of αCGRP-induced relaxation in human coronary arterioles (pKB) | 7.78 ± 0.16 | Human coronary arteries |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CGRP signaling pathway, the mechanism of this compound action, and a general workflow for a this compound functional assay.
Caption: CGRP signaling pathway.
Caption: this compound mechanism of action.
Caption: General workflow for a this compound functional assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My data shows significant variability between replicate wells, leading to large error bars. What are the common causes and solutions?
-
Answer:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogeneous by gently and thoroughly mixing before and during plating.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, CGRP, or assay reagents will lead to variable results.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can alter reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect the enzymatic reactions in cAMP assays or binding kinetics.
-
Solution: Ensure that all reagents and plates are at the appropriate temperature before starting the assay. Use an incubator that provides uniform heating.
-
-
Issue 2: Low signal-to-noise ratio (assay window is too small).
-
Question: I am not seeing a significant difference between my basal and CGRP-stimulated wells. How can I improve my assay window?
-
Answer:
-
Sub-optimal Agonist Concentration: The concentration of CGRP used for stimulation may be too low.
-
Solution: Perform a dose-response curve with CGRP to determine the optimal concentration (typically the EC80 is used for antagonist assays).
-
-
Inadequate Stimulation Time: The incubation time with CGRP may not be sufficient to elicit a maximal response.
-
Solution: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak stimulation time for cAMP production.
-
-
Low Receptor Expression: The cells may not be expressing a sufficient number of CGRP receptors. Cell lines can lose receptor expression after extensive passaging.
-
Solution: Use cells with a low passage number. If using a transient transfection system, verify the transfection efficiency. Consider using a stable cell line with high receptor expression.
-
-
Reagent Degradation: CGRP, especially in solution, can degrade over time. The radioligand in binding assays can also degrade.
-
Solution: Prepare fresh CGRP solutions for each experiment. Store radioligands according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
-
Phosphodiesterase (PDE) Activity (cAMP assays): Endogenous PDEs degrade cAMP, reducing the measurable signal.
-
Solution: Include a PDE inhibitor, such as IBMX (0.5 mM), in the stimulation buffer.
-
-
Issue 3: Inconsistent IC50 or Ki values for this compound.
-
Question: The IC50/Ki values for this compound are not consistent between experiments. What could be causing this?
-
Answer:
-
Presence of Serum Proteins: this compound's potency can be affected by binding to serum proteins. The IC50 value for this compound is known to shift in the presence of human serum.
-
Solution: If possible, perform assays in serum-free media. If serum is required for cell health, ensure the serum concentration is consistent across all experiments and be aware of the potential for a potency shift.
-
-
Ligand Depletion (Radioligand Binding Assays): If the concentration of receptors is too high, a significant fraction of the radioligand can become bound, leading to an underestimation of the competitor's affinity.
-
Solution: Use a lower concentration of membrane protein in the assay. A general guideline is to ensure that less than 10% of the total radioligand is bound.
-
-
Assay Not at Equilibrium: Insufficient incubation time can lead to inaccurate affinity measurements, especially for high-affinity ligands.
-
Solution: Ensure that the incubation time is sufficient to reach equilibrium. This can be determined through kinetic binding experiments (association and dissociation).
-
-
Variability in Cell Passage Number: As mentioned, receptor expression levels can change with cell passage, which can affect the apparent potency of an antagonist.
-
Solution: Maintain a consistent and low cell passage number for all experiments.
-
-
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline and should be optimized for your specific cell system.
-
Membrane Preparation:
-
Culture cells expressing the human CGRP receptor (e.g., CHO-K1 or HEK293 cells stably transfected with CLR and RAMP1) to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, 0.05% Tween, pH 7.4.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of this compound (or vehicle for total binding).
-
A non-specific binding control (a high concentration of unlabeled CGRP).
-
A fixed concentration of radiolabeled CGRP (e.g., [125I]-hCGRP, typically at a concentration close to its Kd).
-
Membrane preparation (e.g., 5-10 µg of protein per well).
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 37°C.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is a general guideline and should be optimized for your specific cell system.
-
Cell Preparation:
-
Seed cells expressing the human CGRP receptor into a 96- or 384-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with a serum-free medium or buffer (e.g., HBSS).
-
-
Antagonist Incubation:
-
Prepare a dilution series of this compound in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
Add the this compound dilutions to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of CGRP (e.g., EC80 concentration) to all wells except the basal control wells.
-
Incubate for the pre-determined optimal stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Normalize the data to the control wells (basal and CGRP-stimulated).
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Technical Support Center: Refinement of Animal Models for Telcagepant Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models used in testing the efficacy of telcagepant and other CGRP receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] It blocks the CGRP receptor, thereby inhibiting the vasodilatory effects of CGRP on dural blood vessels and reducing pain signal transmission within the central nervous system, which are key events in the pathophysiology of migraine.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was halted due to concerns about hepatotoxicity. Specifically, elevated levels of liver transaminases were observed in patients who were administered this compound on a daily basis for migraine prophylaxis.[1] This issue was not apparent with acute, intermittent dosing.
Q3: What are the most common animal models used to assess the efficacy of CGRP antagonists like this compound?
A3: Several animal models are commonly employed to study the efficacy of CGRP antagonists. These include models based on trigeminal nerve activation, such as electrical or chemical stimulation of the dura mater, and models that induce a state of central sensitization relevant to migraine, like the systemic administration of nitroglycerin (NTG).[2][3] Cortical spreading depression (CSD) models are also used to investigate the mechanisms underlying migraine aura.
Q4: Are there species-specific differences to consider when testing this compound?
A4: Yes, significant species-specific differences in the affinity of non-peptide CGRP antagonists for their receptors have been reported. For instance, some of these compounds exhibit lower affinity for rodent CGRP receptors compared to primate receptors. This necessitates careful consideration of the animal model and may require the use of primate models or genetically modified rodents expressing human receptor components for more translatable results.
Troubleshooting Guides
Nitroglycerin (NTG)-Induced Hyperalgesia Model
Issue: High variability in baseline pain thresholds among animals.
-
Possible Cause: Inconsistent acclimation period or handling stress.
-
Troubleshooting Steps:
-
Ensure a consistent and adequate acclimation period (at least 7 days) for all animals upon arrival in the facility.
-
Handle animals frequently and gently for several days leading up to the experiment to minimize stress-induced analgesia.
-
Conduct baseline behavioral testing at the same time of day for all animals to account for circadian variations in pain sensitivity.
-
Issue: Lack of significant hyperalgesia following NTG administration.
-
Possible Cause: Incorrect NTG dose or route of administration.
-
Troubleshooting Steps:
-
Verify the concentration and dose of the NTG solution. A commonly used dose in rats is 10 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Ensure the NTG solution is fresh, as it can degrade over time.
-
Confirm the route of administration is consistent across all animals.
-
Issue: this compound fails to reverse NTG-induced hyperalgesia.
-
Possible Cause: Inappropriate timing of this compound administration or insufficient dose.
-
Troubleshooting Steps:
-
Administer this compound at a time point where hyperalgesia is fully developed, typically 2-4 hours after NTG injection.
-
Conduct a dose-response study to determine the optimal effective dose of this compound in your specific animal model and strain.
-
Consider the pharmacokinetic profile of this compound to ensure that its peak plasma concentration coincides with the period of maximal hyperalgesia.
-
Trigeminal Nerve Stimulation Model
Issue: Difficulty in consistently stimulating the trigeminal ganglion.
-
Possible Cause: Inaccurate placement of the stimulating electrode.
-
Troubleshooting Steps:
-
Utilize a stereotaxic frame for precise and reproducible electrode placement.
-
Confirm the electrode coordinates based on a reliable rat or mouse brain atlas.
-
Perform histological verification of the electrode track at the end of the experiment to ensure correct placement.
-
Issue: High mortality rate during or after surgery.
-
Possible Cause: Anesthetic overdose, excessive bleeding, or post-operative complications.
-
Troubleshooting Steps:
-
Carefully calculate and administer the anesthetic dose based on the animal's body weight.
-
Use appropriate hemostatic agents to control bleeding during the surgical procedure.
-
Provide adequate post-operative care, including analgesia, hydration, and monitoring for signs of distress.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Canine CGRP Receptor | 1204 nM | N/A |
| Rat CGRP Receptor | 1192 nM | N/A | |
| IC50 | Human α-CGRP-stimulated cAMP response (HEK293 cells) | 2.2 nM | N/A |
| CGRP receptor activity (hRAMP1 mice vascular smooth muscle) | 0.16 µM | N/A | |
| KD | SK-N-MC cell membranes | 1.9 nM | N/A |
| Rhesus cerebellum homogenate | 1.3 nM | N/A |
Table 2: Clinical Efficacy of this compound for Acute Migraine Treatment (Phase III Trial Data)
| Endpoint (at 2 hours post-dose) | This compound 150 mg (n=381) | This compound 300 mg (n=371) | Placebo (n=365) | Reference |
| Pain Freedom | Statistically significant vs. placebo (p ≤ 0.05) | Statistically significant vs. placebo (p ≤ 0.001) | Baseline | |
| Pain Relief | Statistically significant vs. placebo (p ≤ 0.05) | Statistically significant vs. placebo (p ≤ 0.001) | Baseline | |
| Absence of Photophobia | Statistically significant vs. placebo (p ≤ 0.05) | Statistically significant vs. placebo (p ≤ 0.001) | Baseline | |
| Absence of Phonophobia | Statistically significant vs. placebo (p ≤ 0.05) | Statistically significant vs. placebo (p ≤ 0.001) | Baseline | |
| Absence of Nausea | Statistically significant vs. placebo (p ≤ 0.05) | Statistically significant vs. placebo (p ≤ 0.001) | Baseline |
Experimental Protocols
Nitroglycerin-Induced Hyperalgesia in Rats
Objective: To induce a state of cutaneous allodynia and hyperalgesia that mimics aspects of migraine, and to assess the efficacy of this compound in reversing these symptoms.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene glycol)
-
This compound (or vehicle) solution
-
Von Frey filaments for assessing mechanical sensitivity
-
Apparatus for assessing thermal sensitivity (e.g., hot plate, plantar test)
Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate rats to the housing facility for at least one week.
-
Handle rats daily for 3-4 days prior to testing.
-
On the day of the experiment, establish baseline mechanical and/or thermal withdrawal thresholds for each rat.
-
-
Induction of Hyperalgesia:
-
Administer NTG at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. A control group should receive the vehicle.
-
-
Drug Administration:
-
At a predetermined time after NTG administration (e.g., 2 hours), administer this compound or its vehicle. The route of administration will depend on the formulation of this compound being tested (e.g., oral gavage, i.p. injection).
-
-
Behavioral Testing:
-
At various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), re-assess mechanical and/or thermal withdrawal thresholds.
-
Record the force (in grams) or latency (in seconds) of withdrawal responses.
-
-
Data Analysis:
-
Compare the withdrawal thresholds between the different treatment groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in withdrawal threshold in the this compound-treated group compared to the NTG-only group indicates efficacy.
-
Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
References
Navigating Telcagepant Stability: A Guide for Long-Term Research
Technical Support Center
For researchers and drug development professionals utilizing telcagepant in long-term studies, maintaining its stability is critical for obtaining accurate and reproducible results. This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C or -80°C for long-term storage (months to years).[1][2] When stored properly, this compound has a shelf life of over two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO but not in water.[1] For stock solutions, it is recommended to dissolve this compound in DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[2] Some sources suggest that for short-term storage of stock solutions (days to weeks), 0 - 4°C is acceptable.
Q3: My this compound solution appears cloudy. What should I do?
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: To assess the purity of your this compound sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required. This method should be able to separate the intact this compound from any potential degradation products. While a specific validated HPLC method for this compound stability is not publicly available, methods developed for other CGRP antagonists like rimegepant can serve as a starting point for method development.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, molecules with similar functional groups are susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary to identify the specific degradation products of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from solid compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes. | |
| Precipitation in working solutions | Poor solubility in the chosen solvent system. | Increase the percentage of organic co-solvent (e.g., DMSO). Consider using formulation aids like cyclodextrins. |
| Loss of potency over time | Chemical instability in the solution. | Prepare fresh working solutions before each experiment. Evaluate the pH of your solution, as pH can significantly impact the stability of small molecules. |
Data Summary
This compound Storage Recommendations
| Form | Condition | Duration | Temperature | Reference |
| Solid | Short-term | Days to weeks | 0 - 4°C | |
| Solid | Long-term | Months to years | -20°C | |
| Stock Solution (in DMSO) | Short-term | Days to weeks | 0 - 4°C | |
| Stock Solution (in DMSO) | Long-term | Up to 1 year | -20°C | |
| Stock Solution (in DMSO) | Long-term | Up to 2 years | -80°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions. This is a general protocol and may require optimization.
Materials:
-
This compound stock solution (in DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aqueous buffers of various pH values
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid and Base Hydrolysis:
-
Dilute the this compound stock solution in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 80°C) for a defined period.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Include a dark control sample wrapped in aluminum foil.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizations
Caption: this compound blocks the CGRP receptor, inhibiting downstream signaling.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: A logical guide to troubleshooting inconsistent experimental results.
References
Technical Support Center: Mitigating Telcagepant-Induced Variability in Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate variability in experimental outcomes when working with the calcitonin gene-related peptide (CGRP) receptor antagonist, telcagepant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] It competitively blocks the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP binding. This action is believed to prevent the vasodilation of dural vessels and reduce neurotransmission in the central nervous system, which are key events in the pathophysiology of migraine.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound was halted due to concerns about hepatotoxicity.[2] In a phase III clinical trial for migraine prevention, daily administration of this compound was associated with a higher incidence of elevated liver transaminases (ALT) compared to placebo.[2]
Q3: What are the known off-target effects of this compound that could influence experimental results?
A3: The primary off-target effect of concern is hepatotoxicity, which appears to be driven by inhibition of bile acid transporters and mitochondrial electron transport chain (ETC) inhibition.[3] In vitro studies using HepG2 cells have shown that this compound can induce oxidative stress. Researchers should be aware that at concentrations greater than 10⁻⁸ M, this compound may act as a non-competitive antagonist. While generally selective for the CGRP receptor, it's crucial to consider these potential off-target effects in experimental design and data interpretation, especially in liver-related studies.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions are generally unstable and should be prepared fresh for each experiment. If storing a stock solution is necessary, it should be aliquoted and stored at -80°C for up to one year.
Troubleshooting Guides
In Vitro Assay Variability
Issue 1: High variability or inconsistent results in CGRP receptor functional assays (e.g., cAMP accumulation).
-
Possible Cause 1: Ligand Degradation. CGRP is a peptide and can degrade, leading to reduced receptor stimulation and apparent increased antagonist potency.
-
Solution: Prepare fresh CGRP solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Instability. Cell lines can lose receptor expression over extensive passaging.
-
Solution: Use low-passage number cells. Regularly perform quality control checks, such as radioligand binding assays, to confirm receptor expression levels.
-
-
Possible Cause 3: Assay Kit Specificity. Not all commercially available CGRP ELISA kits reliably detect the mature, bioactive form of CGRP.
-
Solution: Validate the specificity of your assay kit for the CGRP isoform you are studying. Consider using a well-characterized, non-selective kit as a control.
-
-
Possible Cause 4: this compound Formulation and Solubility. Improperly dissolved this compound can lead to inaccurate concentrations.
-
Solution: For in vitro assays, prepare a stock solution in DMSO. Ensure complete dissolution before further dilution in aqueous buffers. Sonication may be required.
-
Issue 2: Unexpected cellular toxicity in non-hepatic cell lines.
-
Possible Cause 1: High this compound Concentration. While the primary toxicity is hepatic, very high concentrations of any compound can induce non-specific cytotoxic effects.
-
Solution: Perform a dose-response curve for cytotoxicity in your specific cell line to determine a non-toxic working concentration range.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experiments.
-
In Vivo Model Variability
Issue 1: Inconsistent or weak antagonist effect of this compound in animal models.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism. this compound's pharmacokinetics can vary between species.
-
Solution: Characterize the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate plasma concentrations are achieved and maintained for the duration of the experiment. The oral bioavailability in rats is approximately 20%.
-
-
Possible Cause 2: Inappropriate Route of Administration. The route of administration can significantly impact drug exposure.
-
Solution: For consistent results, intravenous administration can be used to bypass issues of oral absorption. If oral administration is necessary, ensure proper formulation and consider the fed/fasted state of the animals.
-
-
Possible Cause 3: Genetic Variability in Animal Strains. Genetic differences in drug metabolism enzymes or CGRP receptor signaling components can lead to variable responses.
-
Solution: Use a well-characterized, inbred animal strain to minimize genetic variability.
-
Issue 2: Unexpected adverse effects in animal models not related to hepatotoxicity.
-
Possible Cause 1: Off-target effects at high doses.
-
Solution: Conduct a thorough dose-ranging study to identify a dose that is effective at the CGRP receptor without causing overt adverse effects. Monitor animals closely for any signs of toxicity.
-
-
Possible Cause 2: Formulation-related issues. The vehicle used to formulate this compound for in vivo administration could have its own effects.
-
Solution: Always include a vehicle-treated control group to account for any effects of the formulation. A common in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Data Presentation
Table 1: this compound Efficacy in Acute Migraine Treatment (Phase III Clinical Trial Data)
| Endpoint (at 2 hours post-dose) | Placebo | This compound 150 mg | This compound 300 mg | Zolmitriptan 5 mg |
| Pain Freedom | 10% | - | 27% | - |
| Pain Relief | 28% | - | 55% | - |
| Absence of Photophobia | 29% | - | 51% | - |
| Absence of Phonophobia | 37% | - | 58% | - |
| Absence of Nausea | 55% | - | 65% | - |
Data from Ho et al., 2008.
Table 2: Incidence of Adverse Events in Acute Migraine Treatment Studies
| Treatment Group | Percentage of Patients with Adverse Events |
| Placebo | 32.2% |
| This compound 50 mg | 32.2% |
| This compound 150 mg | 32.0% |
| This compound 300 mg | 36.2% |
| Zolmitriptan 5 mg | 51% |
Data from Ho et al., 2009 and Ho et al., 2008.
Table 3: Hepatotoxicity Data from Migraine Prevention Trial (Daily Dosing)
| Treatment Group | Mean Treatment Duration | Patients with ALT Elevation ≥3x ULN |
| Placebo | 50 days | 0 |
| This compound 140 mg (twice daily) | 48 days | 13 (in total from both this compound groups) |
| This compound 280 mg (twice daily) | 48 days |
Data from Ho et al., 2014.
Experimental Protocols
In Vitro: CGRP Receptor Functional Assay (cAMP Accumulation)
This protocol is a general guideline for measuring the antagonist effect of this compound on CGRP-induced cAMP accumulation in a cell line stably expressing the human CGRP receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Remove the cell culture medium and add the this compound solutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of human α-CGRP in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the CGRP solution to the wells containing the this compound pre-incubation.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the this compound concentration.
-
Calculate the IC₅₀ value for this compound.
-
In Vivo: Capsaicin-Induced Dermal Vasodilation Model
This protocol describes a method to assess the in vivo efficacy of this compound in a rat model.
-
Animal Preparation:
-
Anesthetize male Lewis rats (8 weeks old) with pentobarbital (30 mg/kg, IP) and maintain anesthesia with isoflurane.
-
Shave the abdominal area.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intravenous injection).
-
-
Capsaicin Application:
-
10 minutes after drug administration, measure the basal dermal blood flow (DBF) on the abdominal skin using a Laser Doppler Imager.
-
Topically apply a solution of capsaicin (e.g., 8 µL) within a defined area (e.g., using a rubber O-ring).
-
-
Measurement of Dermal Blood Flow:
-
Continuously measure DBF for 25 minutes following capsaicin application.
-
-
Data Analysis:
-
Calculate the percentage increase in DBF over baseline for each animal.
-
Compare the DBF increase in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect.
-
Mandatory Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro CGRP receptor functional (cAMP) assay.
Caption: Troubleshooting logic for this compound experimental variability.
References
- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor this compound Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Telcagepant Versus Zolmitriptan in the Acute Treatment of Migraine
This guide provides a detailed comparison of the efficacy and mechanism of action of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, and zolmitriptan, a serotonin 5-HT1B/1D receptor agonist, for the acute treatment of migraine. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an orally bioavailable CGRP receptor antagonist, has demonstrated comparable efficacy to zolmitriptan 5 mg in the acute treatment of migraine.[1][2][3] Clinical trials have shown that this compound 300 mg is significantly more effective than placebo in achieving pain freedom and relief at 2 hours post-dose.[1][4] Notably, this compound is associated with a lower incidence of adverse events compared to zolmitriptan. However, the development of this compound was halted due to concerns about hepatotoxicity with long-term daily use for migraine prevention. Zolmitriptan remains a standard treatment for acute migraine, effectively reducing headache and associated symptoms.
Data Presentation: Efficacy in Acute Migraine Treatment
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and zolmitriptan.
Table 1: Head-to-Head Comparison of this compound and Zolmitriptan at 2 Hours Post-Dose
| Efficacy Endpoint | This compound 150 mg | This compound 300 mg | Zolmitriptan 5 mg | Placebo |
| Pain Freedom | - | 27% | 31% | 10% |
| Pain Relief | - | 55% | 56% | 28% |
| Absence of Photophobia | - | 51% | 50% | 29% |
| Absence of Phonophobia | - | 58% | 55% | 37% |
| Absence of Nausea | - | 65% | 71% | 55% |
Data from a randomized, parallel-treatment, placebo-controlled, double-blind trial.
Table 2: Efficacy of Different Doses of this compound vs. Placebo at 2 Hours Post-Dose
| Efficacy Endpoint | This compound 140 mg | This compound 280 mg | Placebo |
| Pain Freedom | Significant (p < .001) | Significant (p < .001) | - |
| Pain Relief | Significant (p < .001) | Significant (p < .001) | - |
| Absence of Photophobia | Significant (p < .001) | Significant (p < .001) | - |
| Absence of Phonophobia | Significant (p < .001) | Significant (p < .001) | - |
| Absence of Nausea | Significant (p < .001) | Significant (p < .001) | - |
| Sustained Pain Freedom (2-24h) | Significant (p < .001) | Significant (p < .001) | - |
Data from a randomized, double-blind study evaluating this compound over four migraine attacks.
Table 3: Efficacy of Zolmitriptan vs. Placebo at 2 and 4 Hours Post-Dose
| Efficacy Endpoint | Zolmitriptan 2.5 mg | Placebo |
| Headache Response at 2 hours | 62% | 36% |
| Headache Response at 4 hours | 70% | 37% |
Data from a randomized, double-blind, placebo-controlled clinical trial.
Experimental Protocols
Head-to-Head Trial of this compound vs. Zolmitriptan
Objective: To assess the efficacy and tolerability of oral this compound (150 mg and 300 mg) and zolmitriptan (5 mg) compared with placebo for the acute treatment of migraine.
Study Design: A randomized, parallel-treatment, placebo-controlled, double-blind trial conducted at 81 sites in Europe and the USA.
Patient Population: Adults with a diagnosis of migraine with or without aura according to the International Headache Society criteria.
Treatment Groups:
-
This compound 150 mg (n=333)
-
This compound 300 mg (n=354)
-
Zolmitriptan 5 mg (n=345)
-
Placebo (n=348)
Procedure: Patients were instructed to treat a single moderate or severe migraine attack with the assigned study medication.
Primary Endpoints: The five co-primary endpoints were assessed at 2 hours post-treatment:
-
Pain freedom
-
Pain relief
-
Absence of photophobia
-
Absence of phonophobia
-
Absence of nausea
Secondary Endpoint: The key secondary endpoint was sustained pain freedom from 2 to 24 hours after treatment.
Statistical Analysis: Analysis was performed on the full analysis set. A step-down closed-testing procedure was used to control for multiplicity.
Signaling Pathways and Mechanisms of Action
This compound: CGRP Receptor Antagonism
This compound is an antagonist of the calcitonin gene-related peptide (CGRP) receptor. During a migraine attack, CGRP is released, leading to vasodilation and transmission of pain signals. This compound blocks the binding of CGRP to its receptors, thereby inhibiting these downstream effects and alleviating migraine pain. Unlike triptans, this compound does not cause vasoconstriction.
Zolmitriptan: 5-HT1B/1D Receptor Agonism
Zolmitriptan is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect is threefold:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation seen in migraine.
-
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP.
-
Central Pain Modulation: Zolmitriptan can cross the blood-brain barrier and act on central pain pathways in the brainstem.
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized, controlled clinical trial for acute migraine treatments, as described in the studies of this compound and zolmitriptan.
References
- 1. Efficacy and tolerability of MK-0974 (this compound), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schmerzklinik.de [schmerzklinik.de]
- 3. This compound proven as a safe and effective migraine treatment in phase III trial | EurekAlert! [eurekalert.org]
- 4. Randomized, controlled trial of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Stalemate: Telcagepant's Legacy in the Rise of Newer 'Gepants'
The development of telcagepant, a first-generation calcitonin gene-related peptide (CGRP) receptor antagonist, marked a pivotal moment in migraine therapeutics, demonstrating a novel, non-vasoconstrictive mechanism for acute treatment. However, its journey was cut short due to concerns of hepatotoxicity, paving the way for a new wave of 'gepants'—ubrogepant, rimegepant, and atogepant. While direct head-to-head clinical trials between this compound and these newer agents are unavailable due to its discontinued development, a comparative analysis of their individual clinical trial data provides valuable insights for researchers and drug development professionals.
This guide offers an objective comparison of this compound and the newer generation of gepants, supported by available clinical trial data. We delve into their efficacy, safety profiles, and the experimental protocols of their key clinical studies.
Efficacy: A Tale of Two Generations
Clinical trials for this compound demonstrated its efficacy in the acute treatment of migraine. For instance, in a large phase III trial, this compound at a 300 mg dose was found to be more effective than a placebo in achieving pain freedom at 2 hours (27% vs. 10%) and was comparable in efficacy to zolmitriptan 5 mg.[1][2] Another study confirmed these findings, with the 300 mg dose showing significant efficacy across multiple primary endpoints, including pain freedom and absence of migraine-associated symptoms at 2 hours.[3]
The newer generation of gepants has shown similar efficacy in their respective clinical trials. Ubrogepant, in the ACHIEVE I trial, demonstrated that at 50 mg and 100 mg doses, it led to significantly greater rates of pain freedom at two hours (19.2% and 21.2%, respectively) compared to placebo (11.8%). Rimegepant's pivotal trial for acute treatment also showed a statistically significant reduction in migraine days compared to placebo. Atogepant, primarily developed for preventive treatment, has also shown significant reductions in mean monthly migraine days in its clinical trials.
A network meta-analysis of six CGRP receptor antagonists, including this compound, olcegepant, BI 44370, rimegepant, and ubrogepant, suggested that olcegepant was the most effective for 2-hour pain freedom, while ubrogepant was associated with the lowest risk of adverse events.[4] Another systematic review and network meta-analysis concluded that CGRP(r)mAbs and gepants have a better safety and efficacy profile than older migraine prophylactic drugs.[5]
Quantitative Data Summary
For a direct comparison of the available quantitative data from key clinical trials, please refer to the tables below.
Table 1: Efficacy in Acute Migraine Treatment (2-Hour Timepoint)
| Gepant | Dose | Pain Freedom | Pain Relief | Absence of Most Bothersome Symptom |
| This compound | 300 mg | 27% | 55% | N/A |
| Ubrogepant | 50 mg | 19.2% | 60.7% | 38.6% |
| 100 mg | 21.2% | 61.4% | 37.7% | |
| Rimegepant | 75 mg | 21% | 59% | 35% |
| Placebo (Typical) | ~10-12% | ~28-49% | ~27-28% |
Note: Data is compiled from different studies and should be interpreted with caution due to the lack of direct head-to-head trials. "N/A" indicates that this specific endpoint was not a primary focus or consistently reported in the cited this compound trials in the same manner as for the newer gepants.
Table 2: Key Safety and Tolerability Profile
| Gepant | Key Adverse Events (Incidence > Placebo) | Hepatotoxicity Signal |
| This compound | Dizziness, fatigue, nausea, somnolence | Yes (Elevated liver transaminases) |
| Ubrogepant | Nausea, somnolence, dry mouth | No significant signal in clinical trials |
| Rimegepant | Nausea, dizziness | No significant signal in clinical trials |
| Atogepant | Nausea, constipation, fatigue | No significant signal in clinical trials |
Experimental Protocols
The methodologies of the key clinical trials for these gepants share common frameworks, focusing on randomized, double-blind, placebo-controlled designs.
This compound Phase III Acute Treatment Trial (Example)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group trial.
-
Patient Population: Adults with a history of migraine with or without aura, according to the International Headache Society (IHS) criteria.
-
Intervention: Patients were randomized to receive a single dose of this compound (150 mg or 300 mg), zolmitriptan (5 mg), or placebo to treat a single moderate-to-severe migraine attack.
-
Primary Endpoints: The five co-primary endpoints were pain freedom, pain relief, and absence of photophobia, phonophobia, and nausea at 2 hours post-dose.
-
Key Secondary Endpoints: Sustained pain freedom from 2 to 24 hours.
Ubrogepant ACHIEVE I Phase III Acute Treatment Trial
-
Study Design: A Phase 3, multicenter, double-blind, parallel-group study.
-
Patient Population: Adult participants (18-75 years of age) with a history of migraine (with or without aura).
-
Intervention: Participants were randomized (1:1:1) to placebo, ubrogepant 50 mg, or ubrogepant 100 mg for the acute treatment of a single migraine attack of moderate or severe headache pain intensity.
-
Co-Primary Endpoints: Pain freedom at two hours and absence of the most bothersome migraine-associated symptom at two hours.
-
Secondary Efficacy Endpoint: Pain relief at two hours.
Rimegepant Pivotal Phase III Acute Treatment Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with migraine.
-
Intervention: Participants were randomized to receive rimegepant 75 mg or placebo for the acute treatment of a migraine attack.
-
Co-Primary Endpoints: Freedom from pain and freedom from the most bothersome symptom at 2 hours post-dose.
Atogepant ADVANCE Phase III Preventive Treatment Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trial.
-
Patient Population: Participants with 4 to 14 migraine days per month.
-
Intervention: Participants were randomized (1:1:1:1) to receive atogepant (10 mg, 30 mg, or 60 mg) or placebo, administered once daily for 12 weeks.
-
Primary Endpoint: Change from baseline in the mean number of monthly migraine days over the 12-week treatment period.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Conclusion
This compound was a trailblazer in the development of gepants for migraine treatment, establishing the viability of CGRP receptor antagonism. While its clinical development was halted due to safety concerns, specifically hepatotoxicity, the lessons learned were instrumental in the successful development of the second generation of gepants: ubrogepant, rimegepant, and atogepant. These newer agents have demonstrated comparable efficacy to this compound for acute treatment and, in the case of atogepant and rimegepant, have expanded the class's utility to migraine prevention. Crucially, they have so far exhibited a more favorable safety profile, without the liver toxicity signals that led to this compound's discontinuation. The evolution from this compound to the current generation of gepants underscores the importance of iterative drug development in refining efficacy and ensuring patient safety.
References
- 1. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. neurology.org [neurology.org]
- 5. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Telcagepant's Antagonism at the CGRP Receptor Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of telcagepant's performance as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist against other alternatives. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of the CGRP signaling pathway and experimental workflows.
Comparative Analysis of CGRP Receptor Antagonists
This compound demonstrates high-affinity binding to the human CGRP receptor and potent functional antagonism. The following tables summarize the in vitro potency of this compound compared to other small molecule CGRP receptor antagonists, known as 'gepants'.
Table 1: CGRP Receptor Binding Affinities (Ki)
| Compound | Species | Receptor/Tissue | Ki (nM) |
| This compound | Human | CGRP Receptor | 0.77[1][2] |
| Rhesus | CGRP Receptor | 1.2[1][2] | |
| Canine | CGRP Receptor | 1204[1] | |
| Rat | CGRP Receptor | 1192 | |
| Olcegepant | Human | CGRP1 Receptor | 0.0144 |
| Rimegepant | Human | CGRP Receptor | 0.027 |
| Ubrogepant | Human | CGRP Receptor | 0.067 |
| Atogepant | Human | CGRP Receptor | 0.026 |
Table 2: CGRP Receptor Functional Antagonism (IC50)
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | cAMP response | HEK293 (human CGRP receptor) | 2.2 |
| Olcegepant | cAMP response | - | 0.03 |
| Ubrogepant | cAMP response | HEK293 (human CGRP receptor) | 0.081 |
Mechanism of Action: CGRP Signaling and Antagonism
The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor, and Receptor Activity-Modifying Protein 1 (RAMP1). The binding of CGRP to this complex initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling is implicated in the vasodilation and neurogenic inflammation associated with migraine. This compound and other 'gepants' act as competitive antagonists, blocking CGRP from binding to its receptor and thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (e.g., this compound) for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells endogenously expressing the CGRP receptor (e.g., SK-N-MC cells) or cells transiently or stably transfected to express the human CGRP receptor (e.g., HEK293 cells).
-
Radioligand: [125I]-CGRP.
-
Test Compound: this compound or other CGRP antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (typically 3-20 µg of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of [125I]-CGRP at a fixed concentration (near its Kd).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the CGRP-induced increase in intracellular cyclic AMP (cAMP), a key second messenger in the CGRP signaling pathway.
Materials:
-
Cells: HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Cell Culture Medium: Appropriate medium for cell maintenance and assay (e.g., DMEM).
-
Stimulation Buffer: Serum-free medium, often supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Agonist: Human α-CGRP.
-
Antagonist: this compound or other CGRP antagonists.
-
cAMP Detection Kit: Commercially available kit (e.g., LANCE, HTRF, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Antagonist Pre-incubation: Wash the cells with buffer and then pre-incubate with various concentrations of the antagonist for a set period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of human α-CGRP (typically at its EC80) to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP detection kit's protocol. Measure the intracellular cAMP levels using the kit's reagents and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the maximal CGRP-induced cAMP response.
Conclusion
The provided data and methodologies demonstrate that this compound is a potent and selective antagonist of the human CGRP receptor. Its high binding affinity and effective blockade of CGRP-induced cAMP signaling validate its mechanism of action. When compared to other 'gepants', this compound exhibits comparable in vitro potency. The development of this compound was discontinued due to findings of hepatotoxicity with daily dosing. However, the data from its preclinical and clinical studies were instrumental in validating the CGRP receptor as a therapeutic target for migraine and paved the way for the development of the currently approved 'gepant' medications.
References
Telcagepant's Efficacy in Acute Migraine Treatment: A Cross-Study Validation and Comparative Analysis
An in-depth review of the clinical trial data for the calcitonin gene-related peptide (CGRP) receptor antagonist, telcagepant, demonstrates its efficacy in the acute treatment of migraine. This guide provides a comprehensive comparison of this compound with other acute migraine treatments, supported by experimental data from pivotal Phase III clinical trials.
Comparative Efficacy of this compound
This compound, an oral CGRP receptor antagonist, showed significant efficacy in relieving migraine pain and associated symptoms in multiple large-scale clinical trials. Its performance was consistently superior to placebo and comparable to the widely used triptan, zolmitriptan, but with a more favorable side-effect profile.[1][2] Development of this compound was ultimately halted due to concerns about liver toxicity with long-term daily use for prevention, not its acute efficacy.[3]
The following tables summarize the key efficacy endpoints from major clinical trials involving this compound and its comparators.
Table 1: Efficacy of this compound vs. Placebo and Zolmitriptan in a Phase III Trial (NCT00442936) [1][2]
| Endpoint (at 2 hours post-dose) | This compound 300 mg (n=354) | Zolmitriptan 5 mg (n=345) | Placebo (n=348) |
| Pain Freedom | 27% | 31% | 10% |
| Pain Relief | 55% | 56% | 28% |
| Absence of Photophobia | 51% | 50% | 29% |
| Absence of Phonophobia | 58% | 55% | 37% |
| Absence of Nausea | 65% | 71% | 55% |
Table 2: Efficacy of this compound vs. Placebo in a Separate Phase III Trial
| Endpoint (at 2 hours post-dose) | This compound 300 mg (n=371) | This compound 150 mg (n=381) | Placebo (n=365) |
| Pain Freedom | 23.8% | 22.8% | 9.9% |
| Pain Relief | 54.2% | 53.5% | 32.6% |
| Absence of Photophobia | 49.3% | 48.3% | 28.5% |
| Absence of Phonophobia | 53.6% | 53.3% | 34.2% |
| Absence of Nausea | 65.4% | 63.5% | 55.3% |
| Sustained Pain Freedom (2-24 hours) | 19.1% | 18.4% | 7.7% |
Table 3: Indirect Comparison of this compound with Newer Gepants (Rimegepant and Ubrogepant)
Note: Data for rimegepant and ubrogepant are from separate clinical trials and are not from direct head-to-head comparisons with this compound.
| Endpoint (at 2 hours post-dose) | This compound 300 mg | Rimegepant 75 mg | Ubrogepant 50 mg | Ubrogepant 100 mg | Placebo |
| Pain Freedom | ~24-27% | ~19.6% | ~19.2% | ~21.2% | ~10-12% |
| Pain Relief | ~55% | ~59.3% | ~58.7% | ~60.7% | ~28-33% |
Experimental Protocols
The data presented above were derived from randomized, double-blind, placebo-controlled, parallel-group clinical trials. Below is a generalized methodology based on the protocols of these studies.
1. Patient Population:
-
Adults (typically 18 years or older) with a history of migraine with or without aura for at least one year, as defined by the International Headache Society (IHS) criteria.
-
Patients typically experienced 2 to 8 moderate to severe migraine attacks per month.
-
Exclusion criteria often included a history of cardiovascular disease, uncontrolled hypertension, and use of certain medications that could interact with the study drug.
2. Study Design:
-
Randomization: Patients were randomly assigned to receive a single dose of the study medication (e.g., this compound, comparator, or placebo) to treat a single moderate to severe migraine attack.
-
Blinding: Both the patients and the investigators were unaware of the treatment assignment (double-blind).
-
Control: A placebo group was included to control for the placebo effect. In some studies, an active comparator like zolmitriptan was also used.
3. Outcome Measures:
-
Primary Endpoints: The co-primary endpoints were typically assessed at 2 hours post-dose and included:
-
Pain Freedom: A reduction of headache pain from moderate or severe to no pain.
-
Pain Relief: A reduction of headache pain from moderate or severe to mild or no pain.
-
Absence of Migraine-Associated Symptoms: Absence of photophobia (light sensitivity), phonophobia (sound sensitivity), and nausea.
-
-
Secondary Endpoints: These often included:
-
Sustained Pain Freedom: The proportion of patients who were pain-free at 2 hours and remained pain-free for a specified period (e.g., 24 or 48 hours) without the use of rescue medication.
-
Functional Disability: Assessment of the patient's ability to function normally.
-
Visualizing the Mechanism and Process
To better understand the biological context and the clinical evaluation process, the following diagrams illustrate the CGRP signaling pathway and a typical clinical trial workflow for acute migraine treatments.
Caption: CGRP signaling pathway in migraine and the mechanism of action of this compound.
Caption: Generalized workflow of a clinical trial for acute migraine treatment.
References
- 1. Randomized, controlled trial of this compound for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of MK-0974 (this compound), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofmigraine.com [scienceofmigraine.com]
Evaluating the selectivity of telcagepant for CGRP receptors over other receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of telcagepant's selectivity for the Calcitonin Gene-Related Peptide (CGRP) receptor over other related receptors. The information presented herein is supported by experimental data from publicly available scientific literature, intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative Selectivity Profile of this compound
This compound demonstrates high affinity for the human CGRP receptor, a key target in the treatment of migraine.[1] Its selectivity has been evaluated against other members of the calcitonin receptor-like receptor (CLR) family, with which the CGRP receptor shares structural homology. The following tables summarize the available quantitative data on this compound's binding affinity and functional activity at the CGRP receptor and other relevant receptors.
Table 1: this compound Binding Affinity (Ki) and Potency (pA2) at the Human CGRP Receptor
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 0.8 nM | Human | Radioligand Binding | [1] |
| Ki | 4.6 nM | Human | nanoBRET Peptide Binding | |
| pA2 | 8.43 | Human | Functional Assay (Vasorelaxation) | [2][3] |
Table 2: this compound Selectivity over Amylin 1 (AMY1) Receptor
| Receptor | Assay Type | Fold Selectivity (CGRP vs. AMY1) | Reference |
| Human AMY1 | cAMP Accumulation | ~35-fold | [4] |
| Human AMY1 | CREB Phosphorylation | ~10-fold |
Data regarding the binding affinity and functional activity of this compound at other related receptors, such as the Adrenomedullin (AM) receptors (AM1 and AM2), other Amylin receptor subtypes (AMY2 and AMY3), and the Calcitonin (CT) receptor, are not extensively available in the public domain. However, literature suggests that most small molecule CGRP receptor antagonists exhibit high selectivity for the CGRP receptor over AM receptors due to their specific binding interactions at the interface of the Calcitonin Receptor-Like Receptor (CLR) and the Receptor Activity-Modifying Protein 1 (RAMP1).
Experimental Protocols
Radioligand Binding Assay for CGRP Receptor
This protocol is a synthesized methodology based on established practices for determining the binding affinity of compounds to the CGRP receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human CGRP receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably co-expressing human CLR and RAMP1.
-
Radioligand: [125I]-CGRP.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
Assay Buffer: 25 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled CGRP.
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [125I]-CGRP (final concentration ~20-50 pM) to all wells.
-
Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol outlines a typical cell-based functional assay to measure the antagonist effect of this compound on CGRP-induced cAMP production.
Objective: To determine the functional potency (IC50) of this compound in inhibiting CGRP-stimulated cAMP accumulation.
Materials:
-
Cells: HEK293 or COS-7 cells transiently or stably co-expressing human CLR and RAMP1.
-
Agonist: Human α-CGRP.
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE, HTRF, or AlphaScreen).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
96-well or 384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the cells in a white opaque 96-well or 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add human α-CGRP to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the control wells (basal and CGRP-stimulated).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating CGRP receptor antagonists.
Caption: CGRP Receptor Signaling Pathway.
Caption: Adrenomedullin Receptor Signaling Pathway.
Caption: Amylin Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity.
References
- 1. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the calcitonin gene-related peptide receptor antagonist this compound (MK-0974) in human isolated coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Telcagepant: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational new drugs such as Telcagepant is a critical component of laboratory safety and regulatory compliance. As this compound is not a commercially available product, its disposal is governed by the specific protocols of the clinical trial sponsor and relevant federal, state, and local regulations. Researchers and drug development professionals must prioritize safety and environmental protection by adhering to established guidelines for pharmaceutical waste.
This guide provides essential logistical information and step-by-step procedures for the safe handling and disposal of this compound, drawing from established best practices for investigational and hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective clothing, gloves, and eye protection when handling this compound to prevent skin and eye contact.[1][2]
-
Ventilation: Ensure adequate ventilation to avoid the inhalation of dust or aerosols.[3]
-
Spill Management: In case of a spill, prevent the substance from entering drains or water courses.[1][3] Absorb spills with an inert, liquid-binding material and decontaminate surfaces. Dispose of contaminated materials as hazardous waste.
-
Storage: Store this compound in its original, tightly closed receptacle in a cool, dry, and secure location away from foodstuffs and strong oxidizing agents.
**Step-by-Step Disposal Protocol for this compound
The disposal of an investigational drug is a structured process that requires careful documentation and adherence to sponsor-provided instructions and regulatory mandates.
Step 1: Consult the Clinical Trial Sponsor's Protocol
The primary source of information for the disposal of this compound is the study sponsor. The sponsor is responsible for providing explicit instructions for the final disposition of unused, expired, or returned investigational drug products. This may involve returning the material to the sponsor or destruction at the research site. Do not destroy any investigational product without prior written authorization from the sponsor.
Step 2: Determine if this compound is a Hazardous Waste
Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification is crucial as it dictates the required disposal methods.
-
P-listed or U-listed Wastes: These are categories of commercial chemical products that are considered hazardous waste when discarded.
-
Characteristic Wastes: These are wastes that exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Step 3: Segregate and Document All this compound Waste
Proper segregation and accountability are mandatory.
-
Inventory Management: All investigational drug products must be meticulously documented on a Drug Accountability Record Form (DARF) from receipt to final disposition. Electronic systems may also be used for this purpose.
-
Segregation: Store unused, expired, and patient-returned this compound supplies separately in a secure, limited-access area until they can be returned or destroyed.
-
Labeling: Ensure all containers are clearly labeled. De-identify any patient information on returned containers before placing them in waste receptacles.
Step 4: Select the Appropriate Disposal Method
The chosen disposal method must align with the drug's classification and regulatory requirements. Disposal into sewers (sinks or toilets) is strictly prohibited for hazardous waste pharmaceuticals.
| Disposal Method | Suitability for this compound (as an Investigational Drug) | Key Considerations |
| Return to Sponsor | Primary Recommended Action | The sponsor is responsible for the ultimate disposition of the investigational product. This is the most common procedure at the end of a clinical trial. |
| High-Temperature Incineration | Preferred Destruction Method | Incineration at temperatures above 1,200°C is the ideal method for destroying pharmaceuticals, ensuring complete destruction. This is typically performed by a licensed hazardous waste vendor. |
| Waste Immobilization (Encapsulation/Inertization) | Possible, but less common for investigational drugs | Involves mixing pharmaceuticals with materials like cement to form a solid block. Generally used when high-temperature incineration is not available. |
| Engineered Landfill | For solids and semi-solids, preferably after immobilization | Not the preferred method for investigational or hazardous drugs. Should only be used if other options are unavailable and in accordance with regulations. |
| Burning in Open Containers | Not Recommended | This method is unsafe as it can release toxic pollutants into the air and is not a controlled destruction method. |
Step 5: Final Disposition and Documentation
-
Hazardous Waste Containers: If designated for on-site disposal, place all full, partially full, and empty this compound containers into a designated hazardous waste container, as specified by your EHS department.
-
Transport: The transport of hazardous waste must be handled by an approved vendor and requires the completion of a hazardous waste manifest to track the material from its origin to its final disposal site.
-
Certificate of Destruction: A certificate of destruction should be obtained from the disposal vendor and kept on file as a permanent record. This documentation serves as proof of proper disposal and should be available for sponsor or regulatory audits.
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal procedures are dictated by regulatory guidelines and sponsor requirements rather than experimental methodologies. Researchers must follow the institutional and sponsor-provided standard operating procedures (SOPs).
Disposal Workflow for Investigational Drugs
The following diagram illustrates the decision-making process for the proper disposal of an investigational drug like this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Handling Protocols for Telcagepant
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of Telcagepant, a potent small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. The information herein is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) for the compound. Note that the development of this compound was discontinued due to observations of elevated liver enzymes in clinical trials, indicating potential hepatotoxicity upon systemic exposure.[1][2][3] Extreme care should be taken to avoid all routes of exposure.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its potential for liver toxicity, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, based on best practices for potent pharmaceutical ingredients and safety data for related CGRP antagonists.[4]
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be removed and disposed of after the procedure or in case of contamination. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles.[4] |
| Lab Coat | Disposable, fluid-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the solid compound or when there is a risk of generating aerosols or dust. |
Safe Handling Workflow
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure when handling this compound. The following diagram outlines the essential steps from preparation to disposal.
Experimental Protocols
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble as detailed in the table above.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to wet the powder before carefully scooping it into a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Decontamination: Once the bulk of the spill is removed, decontaminate the area using a suitable cleaning agent, followed by a rinse with soap and water.
-
Waste Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: This includes unused compound, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound waste down the drain or in regular trash.
References
- 1. Development of CGRP antagonist this compound will be discontinued – Kiel Pain Clinic [schmerzklinik.de]
- 2. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. media.allergan.com [media.allergan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
